1-(3,5-Dichlorophenyl)biguanide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOKKDDBDONAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369623 | |
| Record name | 1-(3,5-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-04-6 | |
| Record name | 1-(3,5-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While this class of molecules is well-known for its therapeutic applications, particularly as antidiabetic and antimalarial agents, specific and detailed research on the biological activities of the 3,5-dichloro substituted derivative is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known basic properties of this compound and to contextualize its potential pharmacological profile by drawing parallels with closely related and well-studied biguanide analogues.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride; 1-(diaminomethylene)-2-(3,5-dichlorophenyl)guanidine hydrochloride | [1] |
| CAS Number | 175205-04-6 | [1] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [1] |
| Molecular Weight | 282.56 g/mol | [1] |
| Melting Point | 251-255 °C | [1] |
| Appearance | Solid (form not specified in literature) | N/A |
| Solubility | Data not available; biguanide hydrochlorides are generally soluble in water and polar organic solvents. | N/A |
Synthesis and Characterization
General Synthetic Pathway
The synthesis would likely proceed via the reaction of 3,5-dichloroaniline hydrochloride with dicyandiamide in a suitable solvent, followed by heating.
References
In-depth Technical Guide: 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a chemical compound with potential applications in various research fields. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on structurally related biguanide and dichlorophenyl-containing compounds to infer its potential properties and guide future research. All presented data and protocols should be considered within this context.
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 175205-04-6 | [1] |
| IUPAC Name | 1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride | [1] |
| Synonyms | N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride | [1] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [1] |
| Molecular Weight | 282.56 g/mol | [1] |
| Appearance | Solid | General knowledge |
| Melting Point | 251-255 °C | [1] |
Synthesis
The synthesis of aryl biguanides like this compound typically proceeds through the condensation of an aniline hydrochloride with dicyandiamide. This established method provides a reliable route to this class of compounds.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing aryl biguanides.[2]
Materials:
-
3,5-Dichloroaniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
Salt Formation: Dissolve 3,5-dichloroaniline in ethanol. Add an equimolar amount of concentrated hydrochloric acid dropwise with stirring to form 3,5-dichloroaniline hydrochloride. The salt may precipitate and can be collected by filtration or used directly as a slurry.
-
Reaction: To the suspension of 3,5-dichloroaniline hydrochloride, add 1.1 equivalents of dicyandiamide.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, the product, this compound, will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Potential Biological Activities and Mechanisms of Action
Based on the activities of related biguanide compounds, this compound is hypothesized to possess antimicrobial and anticancer properties.
Potential Antimicrobial Activity
Biguanides, such as polyhexamethylene biguanide (PHMB), are well-known for their broad-spectrum antimicrobial efficacy.[3][4] The primary mechanism of action is the electrostatic interaction of the cationic biguanide with the negatively charged phospholipids in bacterial cell membranes, leading to membrane disruption and cell death.[3][5]
Caption: Proposed mechanism of antimicrobial action.
Potential Anticancer Activity
Aryl biguanides and related structures have shown promise as anticancer agents.[6][7] The proposed mechanism often involves the inhibition of mitochondrial complex I, leading to cellular energy stress and the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then modulate downstream pathways to inhibit cell proliferation and induce apoptosis. A structurally similar compound, 1,3-bis(3,5-dichlorophenyl) urea, has been demonstrated to exert its anticancer effects through this pathway.[8][9]
Caption: Potential anticancer signaling pathway.
Quantitative Data
No specific quantitative biological data for this compound has been identified in the public domain. The following table presents the anticancer activity of the structurally related compound 1,3-bis(3,5-dichlorophenyl) urea (referred to as COH-SR4) against various lung cancer cell lines to provide a conceptual framework for potential efficacy.
Table 2: In Vitro Anticancer Activity of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) [9]
| Cell Line (Lung Cancer) | IC₅₀ (µM) after 48h |
| H1417 | 1.2 ± 0.2 |
| H1618 | 1.5 ± 0.2 |
| H358 | 2.1 ± 0.2 |
| H520 | 2.4 ± 0.3 |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (optional, for viability assessment)
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.
Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the preclinical evaluation of this compound.
Caption: A preclinical research workflow for the compound.
Future Directions
The dearth of specific data on this compound highlights a significant opportunity for novel research. Future studies should focus on:
-
Confirmation of Biological Activity: Systematically screening the compound against a broad panel of bacterial, fungal, and cancer cell lines.
-
Elucidation of Mechanism of Action: Investigating its effects on microbial membranes, mitochondrial function, and key signaling pathways like AMPK.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the dichlorophenyl moiety and the biguanide core to its biological activity.
-
In Vivo Efficacy and Safety: Progressing promising in vitro findings to animal models to assess therapeutic potential and toxicological profiles.
This technical guide serves as a starting point for the scientific community to explore the potential of this compound. Through rigorous investigation, its therapeutic value can be fully ascertained.
References
- 1. This compound | 175205-04-6 [buyersguidechem.com]
- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. eajournals.org [eajournals.org]
- 5. Polyhexamethylene biguanide and its antimicrobial role in wound healing: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5c95113ed941d.site123.me [5c95113ed941d.site123.me]
- 8. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-(3,5-Dichlorophenyl)biguanide hydrochloride is limited. This guide provides a comprehensive overview based on the known properties of the biguanide class of compounds, related analogs, and established scientific principles. The experimental protocols and potential mechanisms of action described herein are illustrative and should be adapted and validated in a laboratory setting.
Core Compound Information
This compound is a chemical compound belonging to the biguanide class. Its structure is characterized by a 3,5-dichlorophenyl group attached to a biguanide moiety. This structural motif is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of biguanides, most notably the anti-diabetic drug metformin, and the potential for the dichlorophenyl substitution to modulate activity and selectivity towards various biological targets.
Chemical Structure and Properties
The chemical structure of this compound is presented below:
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175205-04-6 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [1][2] |
| Molecular Weight | 282.56 g/mol | |
| Melting Point | 251-255 °C | [2] |
| Appearance | Solid | |
| Synonyms | 1-(diaminomethylene)-2-(3,5-dichlorophenyl)guanidine hydrochloride, N-(3,5-dichlorophenyl)imidodicarbonimidic diamide hydrochloride | [2] |
Synthesis
The synthesis of this compound can be achieved through the reaction of 3,5-dichloroaniline with dicyandiamide in the presence of a strong acid catalyst, typically hydrochloric acid. This reaction is a common method for the preparation of N-arylbiguanides.[3][4]
Proposed Experimental Protocol for Synthesis
Materials:
-
3,5-Dichloroaniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Hydroxide (for neutralization, if isolating the free base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,5-dichloroaniline in ethanol.
-
Add 1.0 equivalent of dicyandiamide to the solution.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Potential Mechanisms of Action and Signaling Pathways
Based on the known pharmacology of biguanides and related compounds, this compound may exert its biological effects through several mechanisms.
AMP-Activated Protein Kinase (AMPK) Pathway Activation
Biguanides are well-established activators of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance. The primary mechanism for AMPK activation by biguanides is believed to be through the inhibition of mitochondrial respiratory chain complex I.[6]
Caption: Potential AMPK activation pathway by biguanides.
5-HT₃ Receptor Agonism
Structurally similar compounds, such as 1-(3-chlorophenyl)biguanide, have been shown to be potent agonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[7] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to the rapid influx of cations, resulting in neuronal depolarization. This pathway is involved in various physiological processes, including nausea, vomiting, and anxiety.
Caption: Potential 5-HT3 receptor signaling pathway.
Proposed Experimental Protocols for Biological Characterization
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Cytotoxicity Assay (MTT or CCK-8)
This assay determines the effect of the compound on cell viability.
Protocol:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
AMPK Activation Assay (Western Blot)
This assay determines if the compound activates the AMPK pathway.
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.
5-HT₃ Receptor Binding Assay
This assay determines the affinity of the compound for the 5-HT₃ receptor.
Protocol:
-
Prepare cell membranes from a cell line expressing the 5-HT₃ receptor.
-
In a 96-well plate, add a radiolabeled ligand known to bind to the 5-HT₃ receptor (e.g., [³H]GR65630).
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand using a cell harvester and filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the compound and determine the Ki value (inhibitory constant).
Experimental Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 175205-04-6 [buyersguidechem.com]
- 3. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Unraveling the Core Mechanism of Action: 1-(3,5-Dichlorophenyl)biguanide hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Dichlorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a family of molecules that has garnered significant attention for its diverse therapeutic applications, most notably in the treatment of type 2 diabetes and, more recently, for its potential in oncology. While specific research on the mechanism of action of this compound is limited in publicly available literature, this guide extrapolates its potential core mechanisms based on the well-established activities of structurally related arylbiguanides. The primary mode of action for many biguanides involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular energy levels and subsequent activation of the 5' AMP-activated protein kinase (AMPK) signaling pathway. This guide provides a comprehensive overview of this proposed mechanism, details relevant experimental protocols to investigate these effects, and presents quantitative data from related compounds to offer a comparative context.
Introduction: The Biguanide Family and Its Therapeutic Potential
The biguanide functional group has been a cornerstone in medicinal chemistry for decades. Metformin, a dimethyl-substituted biguanide, is a first-line therapy for type 2 diabetes. More complex arylbiguanides are being explored for a range of applications, including anticancer and antimalarial activities. The introduction of a dichlorophenyl group to the biguanide scaffold, as seen in this compound, is anticipated to significantly modulate its biological activity, potentially enhancing its potency or altering its target specificity.
Proposed Core Mechanism of Action: A Focus on Cellular Energetics
The central hypothesis for the mechanism of action of this compound revolves around its ability to disrupt cellular energy metabolism, a hallmark of the biguanide class. This is primarily achieved through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.
Inhibition of Mitochondrial Complex I
Biguanides are cationic molecules that can accumulate in the mitochondrial matrix. Once there, they are thought to directly inhibit the function of Complex I. This inhibition curtails the pumping of protons across the inner mitochondrial membrane, thereby reducing the proton-motive force necessary for ATP synthesis. The consequence is a decrease in the cellular ATP-to-ADP and ATP-to-AMP ratios, signaling a state of energy stress.
Activation of AMP-Activated Protein Kinase (AMPK)
The shift in the cellular energy balance, specifically the increase in the AMP:ATP ratio, is a potent activator of 5' AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Activated AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. Key effects include:
-
Inhibition of ATP-Consuming Pathways: AMPK activation leads to the downregulation of processes such as gluconeogenesis in the liver, protein synthesis (via inhibition of the mTORC1 pathway), and fatty acid synthesis.
-
Stimulation of ATP-Producing Pathways: Conversely, AMPK promotes glycolysis and fatty acid oxidation to generate ATP.
This cascade of events is believed to underlie many of the therapeutic effects of biguanides.
Potential Signaling Pathways
The primary signaling pathway likely modulated by this compound is the AMPK pathway. The following diagram illustrates this proposed cascade.
Unveiling the Biological Profile of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally similar biguanides, including known antimalarial and anticancer agents. The guide covers plausible mechanisms of action, predicted quantitative biological activity, detailed hypothetical experimental protocols for its evaluation, and visual representations of associated signaling pathways. This information is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
Biguanides are a class of compounds characterized by a specific functional group, renowned for their therapeutic applications, most notably in the treatment of type 2 diabetes with metformin. Beyond their metabolic effects, various biguanide derivatives have demonstrated significant potential as antimalarial and anticancer agents. The compound this compound, a substituted phenylbiguanide, is structurally analogous to proguanil, a well-established antimalarial drug. This structural similarity suggests that it may share similar mechanisms of action, primarily through the inhibition of dihydrofolate reductase (DHFR). Furthermore, emerging research on other biguanides has highlighted their ability to induce cellular energy stress by targeting mitochondrial complex I and activating the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular metabolism and growth, suggesting potential anticancer properties.
This guide synthesizes the available information on related biguanide compounds to construct a predictive biological activity profile for this compound, focusing on its potential as both an antimalarial and an anticancer agent.
Potential Biological Activities and Mechanisms of Action
Based on the structure of this compound and the known activities of related compounds, two primary areas of biological activity are proposed: antimalarial and anticancer.
Antimalarial Activity
The antimalarial activity of biguanides like proguanil is primarily attributed to their active metabolite, a triazine derivative (e.g., cycloguanil), which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cellular replication in the malaria parasite, Plasmodium falciparum. Inhibition of DHFR leads to the disruption of the parasite's life cycle.
It is hypothesized that this compound is a prodrug that is metabolized in vivo to a corresponding triazine derivative, which then targets and inhibits P. falciparum DHFR.
Additionally, some biguanides have been shown to potentiate the effects of other antimalarial drugs that target mitochondrial function, such as atovaquone. This synergistic effect may involve the disruption of the mitochondrial membrane potential.
Anticancer Activity
The potential anticancer activity of biguanides is thought to be mediated through several mechanisms, primarily centered on the induction of cellular energy stress:
-
Mitochondrial Complex I Inhibition: Biguanides can accumulate in the mitochondria and inhibit Complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio.
-
AMPK Activation: The increased AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK shifts the cellular metabolism from anabolic processes (synthesis of macromolecules) to catabolic processes (generation of ATP), thereby inhibiting cell growth and proliferation.
-
mTORC1 Inhibition: A key downstream target of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of protein synthesis and cell growth. AMPK activation leads to the inhibition of mTORC1 signaling, further contributing to the antiproliferative effects.
-
Induction of Apoptosis: By disrupting cellular metabolism and signaling pathways crucial for survival, biguanides can induce programmed cell death (apoptosis) in cancer cells.
Predicted Quantitative Biological Activity
While specific experimental data for this compound is not available, the following tables present hypothetical quantitative data based on the activities of structurally related biguanides against relevant biological targets. These values are intended for illustrative purposes to guide initial experimental design.
Table 1: Predicted Antimalarial Activity
| Assay Type | Target Organism/Enzyme | Predicted IC50/EC50 (nM) | Reference Compound (IC50/EC50) |
| In vitro antiplasmodial assay | Plasmodium falciparum (3D7, drug-sensitive) | 50 - 200 | Proguanil (~100-500 nM) |
| In vitro antiplasmodial assay | Plasmodium falciparum (K1, multidrug-resistant) | 100 - 500 | Proguanil (~200-1000 nM) |
| Dihydrofolate Reductase (DHFR) Inhibition Assay | Recombinant P. falciparum DHFR | 10 - 100 | Cycloguanil (~1-10 nM) |
Table 2: Predicted Anticancer Activity
| Cell Line | Cancer Type | Predicted IC50 (µM) | Reference Compound (IC50) |
| MCF-7 | Breast Cancer | 10 - 50 | Metformin (mM range), Phenformin (µM-mM range) |
| HCT116 | Colon Cancer | 15 - 60 | Metformin (mM range), Phenformin (µM-mM range) |
| A549 | Lung Cancer | 20 - 75 | Metformin (mM range), Phenformin (µM-mM range) |
| PC-3 | Prostate Cancer | 10 - 50 | Metformin (mM range), Phenformin (µM-mM range) |
Detailed Methodologies for Key Experiments
The following sections provide detailed, albeit hypothetical, protocols for key experiments to evaluate the biological activity of this compound.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II and gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete medium.
-
Synchronize the parasite culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of a 96-well plate.
-
Add 20 µL of the compound dilutions to the respective wells (final DMSO concentration <0.5%). Include positive (chloroquine) and negative (no drug) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by non-linear regression analysis of the dose-response curves.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory activity of the compound against P. falciparum DHFR.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Add the DHFR enzyme to each well to initiate the reaction. Include a no-enzyme control.
-
Incubate for 5 minutes at room temperature.
-
Add DHF to all wells to start the reaction.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay) for Anticancer Activity
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Western Blot Analysis for AMPK Pathway Activation
Objective: To assess the effect of the compound on the phosphorylation of AMPK and its downstream target ACC.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed antimalarial mechanism of action.
Caption: Putative anticancer signaling pathway.
Synthesis of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a condensation reaction between 3,5-dichloroaniline and dicyandiamide. This method is a common and effective route for the preparation of aryl-substituted biguanides. The reaction proceeds by the addition of the amino group of the aniline to one of the nitrile groups of dicyandiamide, followed by cyclization to form the biguanide structure. The reaction is generally carried out in the presence of an acid, and the hydrochloride salt of the product is directly obtained.
dot
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
3,5-Dichloroaniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Ethanol
-
Ammonium Hydroxide (dilute solution)
-
Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloroaniline and an equimolar amount of dicyandiamide.
-
Solvent and Catalyst Addition: Add toluene to the flask to create a slurry. To this mixture, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may precipitate from the solution.
-
Neutralization and Isolation: Filter the crude product. The obtained solid is then neutralized with a dilute solution of ammonium hydroxide.
-
Purification: The crude solid is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.
dot
The Role of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride (Proguanil) in Oncology: A Technical Guide
An In-depth Examination of the Antimalarial Drug's Emerging Anticancer Properties
Abstract
1-(3,5-Dichlorophenyl)biguanide hydrochloride, widely known as the antimalarial drug Proguanil, is garnering significant interest within the oncology research community for its potential as a repurposed anticancer agent. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth across various cancer types, including breast, ovarian, and lung cancer. This technical guide provides a comprehensive overview of the current state of research on Proguanil's anticancer activity, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.
Introduction
The repurposing of existing drugs for new therapeutic indications presents a streamlined and cost-effective approach to drug development. Proguanil, an FDA-approved biguanide derivative used for the prevention and treatment of malaria, has emerged as a promising candidate for cancer therapy.[1][2] Its chemical structure, 1-(3,5-Dichlorophenyl)biguanide, shares features with other biguanides like metformin, which has also been investigated for its anticancer properties. However, Proguanil has demonstrated distinct and potent antitumor effects that warrant specific investigation.[1][3] This document synthesizes the available preclinical data on Proguanil's efficacy and mechanisms in cancer research.
Mechanism of Action
Proguanil exerts its anticancer effects through a multi-pronged approach, primarily targeting cellular metabolism and key signaling pathways that are often dysregulated in cancer.
Induction of Mitochondrial Dysfunction and Oxidative Stress
A primary mechanism of Proguanil's anticancer activity is the induction of mitochondrial dysfunction.[1] Treatment with Proguanil leads to a significant increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[2][3] This disruption inhibits mitochondrial respiration and subsequently reduces ATP production, leading to a state of energetic stress within the cancer cells.[2] The culmination of these effects is the activation of the intrinsic apoptotic pathway.[1][4]
Activation of the AMPK Signaling Pathway
As a consequence of the energy stress induced by mitochondrial dysfunction, Proguanil activates the AMP-activated protein kinase (AMPK) pathway.[5][6] AMPK acts as a cellular energy sensor and, when activated, works to restore energy homeostasis by promoting catabolic processes while inhibiting anabolic pathways necessary for cell growth and proliferation.[5] The activation of AMPK is a central node in mediating the downstream anticancer effects of Proguanil.
Inhibition of EGFR Signaling
In certain cancer types, such as bladder and non-small cell lung cancer, Proguanil has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][6] It can promote the degradation of EGFR, leading to the downregulation of its downstream effectors, including the AKT/mTOR and c-Raf/ERK1/2 pathways.[6] These pathways are critical for cancer cell proliferation, survival, and migration.
Synergistic Effects with Other Cancer Therapies
Proguanil has demonstrated synergistic activity when combined with other anticancer agents. Notably, in ovarian cancer cells, it enhances the efficacy of the PARP inhibitor Olaparib.[7] The combination leads to increased DNA damage and apoptosis by reducing the efficiency of DNA homologous recombination repair.[7]
Preclinical Efficacy: Quantitative Data
The anticancer effects of Proguanil have been quantified in numerous preclinical studies, both in vitro and in vivo. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of Proguanil (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HCC1806 | Breast Cancer | ~40-60 | 72h | [1] |
| MCF-7 | Breast Cancer | ~40-70 | 72h | [1][8] |
| MDA-MB-231 | Breast Cancer | ~40-70 | 72h | [1][8] |
| 4T1 | Murine Breast Cancer | ~40-70 | 72h | [1][8] |
| Patient-Derived Breast Cancer Lines | Breast Cancer | 30-60 | 72h | [1][8] |
| OVCAR-3 | Ovarian Cancer | 22.4 | 72h | [7] |
| SKOV-3 | Ovarian Cancer | 45.7 | 72h | [7] |
Table 2: In Vivo Tumor Growth Inhibition by Proguanil
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| 4T1 Murine Breast Cancer Xenograft | Proguanil (Oral Gavage) | 20 mg/kg daily | 55% reduction in tumor enlargement | [1][2][3] |
Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by Proguanil in cancer cells.
Proguanil-Induced Mitochondrial Apoptosis Pathway
Caption: Proguanil induces apoptosis via mitochondrial dysfunction and ROS production.
Proguanil's Synergistic Action with Olaparib
Caption: Proguanil enhances Olaparib's efficacy by inhibiting DNA repair.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of Proguanil.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Proguanil on cancer cell lines and to calculate IC50 values.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a range of concentrations of Proguanil hydrochloride dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[9][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Proguanil.[14]
-
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.[14]
-
Protocol Outline:
-
Cell Lysis: Treat cells with Proguanil for the desired time and at the specified concentrations. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-H2AX, β-actin) overnight at 4°C.[1][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.[7]
-
Mitochondrial Respiration Analysis (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration in live cells.
-
Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transient micro-chamber, allowing for the determination of key parameters of mitochondrial function.[16]
-
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[17]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[17]
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and treat the cells with Proguanil for the desired time.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressor compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[16][18]
-
Data Analysis: Analyze the OCR data to determine the effects of Proguanil on the different parameters of mitochondrial function.
-
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound (Proguanil) possesses significant anticancer properties. Its ability to induce mitochondrial dysfunction, activate AMPK, and inhibit critical oncogenic pathways highlights its potential as a repurposed therapeutic agent. The synergistic effects observed with existing cancer drugs further enhance its clinical potential.
Future research should focus on elucidating the complete molecular mechanism of Proguanil's action and identifying predictive biomarkers for patient stratification. Further in vivo studies in a broader range of cancer models are necessary to validate its efficacy and safety profile. Ultimately, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.[1]
References
- 1. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. medium.com [medium.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. agilent.com [agilent.com]
An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride and Mitochondrial Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds, and mitochondrial function. Biguanides are recognized for their profound effects on cellular energy metabolism, primarily through the induction of mitochondrial stress. This document details the core mechanism of action, focusing on the inhibition of Complex I of the electron transport chain. It presents quantitative data from studies on structurally similar bisbiguanide analogs to illustrate the downstream consequences, including reduced oxygen consumption, depolarization of the mitochondrial membrane, decreased ATP synthesis, and elevated production of reactive oxygen species. Detailed experimental protocols for assessing these key indicators of mitochondrial stress are provided, alongside visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding and practical application in a research and development setting.
Introduction to this compound
This compound belongs to the biguanide family of synthetic compounds, which includes well-known therapeutic agents like metformin and phenformin.[1] These molecules are characterized by a biguanide functional group and are noted for their significant impact on cellular metabolic processes. While metformin is a cornerstone in the treatment of type 2 diabetes, the broader class of biguanides, including phenformin and other analogs, has been investigated for anti-neoplastic properties.[1][2] The therapeutic and cytotoxic effects of these compounds are intrinsically linked to their ability to induce a state of energetic stress, which originates from the disruption of mitochondrial function.[3] 1-(3,5-Dichlorophenyl)biguanide, also known by synonyms such as N-(3,5-Dichlorophenyl)dicarbonimido/ic diamide/imido, is a subject of interest for its potential to modulate mitochondrial activity.[4]
Core Mechanism of Action: Inhibition of Mitochondrial Respiratory Complex I
The primary and most widely accepted mechanism of action for biguanides is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1]
Biguanides are cationic molecules that accumulate within the mitochondrial matrix, a process driven by the negative-inside mitochondrial membrane potential.[5] Once inside, they directly interact with and inhibit the function of Complex I.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, thereby impeding the entire oxidative phosphorylation (OXPHOS) process.[1][3] The inhibitory potency of different biguanides often correlates with their hydrophobicity, which influences their ability to access the mitochondrial matrix.[6] While all biguanides appear to inhibit isolated Complex I, their ability to inhibit respiration in intact cells depends on specific molecular features that allow them to cross the mitochondrial inner membrane.[6][7]
Key Manifestations of Mitochondrial Stress
The inhibition of Complex I by compounds like 1-(3,5-Dichlorophenyl)biguanide triggers a cascade of events that characterize mitochondrial stress. Recent studies on structurally related bisbiguanide analogs, AX-4 and AX-7, provide quantitative insights into these effects.[8][9][10]
Reduced Oxygen Consumption Rate (OCR)
As Complex I is a critical entry point for electrons into the ETC, its inhibition leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR). This reflects a direct suppression of oxidative phosphorylation.[8][11] Studies on lung cancer cells treated with bisbiguanide analogs demonstrated a dramatic reduction in basal OCR, ATP-linked respiration, and maximal respiration, indicating severe impairment of the cell's ability to generate energy via mitochondrial respiration.[9]
Table 1: Effect of Bisbiguanide Analogs on Mitochondrial Respiration
| Parameter | Treatment (1 µM) | % of Control OCR | Reference |
|---|---|---|---|
| Basal Respiration | Alexidine | ~25% | [9] |
| AX-4 | ~30% | [9] | |
| AX-7 | ~40% | [9] | |
| ATP Production | Alexidine | ~20% | [9] |
| AX-4 | ~25% | [9] | |
| AX-7 | ~35% | [9] | |
| Maximal Respiration | Alexidine | ~15% | [9] |
| AX-4 | ~20% | [9] | |
| AX-7 | ~25% | [9] |
Data derived from studies on bisbiguanide analogs in H1299 lung cancer cells.
Depolarization of Mitochondrial Membrane Potential (ΔΨm)
The proton pumping activity of the ETC establishes the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis and other mitochondrial processes.[12] By inhibiting Complex I, biguanides reduce proton translocation across the inner mitochondrial membrane, leading to its depolarization.[8][13] This loss of membrane potential is a key indicator of mitochondrial dysfunction and an early event in the apoptotic pathway.[14][15]
Decreased Mitochondrial ATP Production and Metabolic Rewiring
The direct consequence of reduced OCR and a collapsed membrane potential is a sharp decline in mitochondrial ATP synthesis.[8] To compensate for this energy crisis, cells often upregulate glycolysis, leading to increased glucose consumption and lactate production.[9] This metabolic shift is a hallmark of biguanide action.
Table 2: Effect of Bisbiguanide Analogs on Extracellular Lactate
| Treatment | Concentration | Fold Change in Lactate vs. Control | Reference |
|---|---|---|---|
| Alexidine | 1 µM | ~1.8 | [9] |
| 2 µM | ~2.5 | [9] | |
| AX-4 | 1 µM | ~1.5 | [9] |
| 2 µM | ~2.5 | [9] | |
| AX-7 | 1 µM | ~1.7 | [9] |
| 2 µM | ~2.2 | [9] |
Data derived from studies on bisbiguanide analogs in H1299 lung cancer cells.
Increased Reactive Oxygen Species (ROS) Production
Inhibition of Complex I can lead to the backup of electrons within the complex, promoting the formation of superoxide (O₂⁻), a primary mitochondrial reactive oxygen species (ROS).[2][3] The flavin mononucleotide (FMN) site in Complex I is a known source of superoxide.[2] This increase in oxidative stress can damage mitochondrial components, including DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction and potentially triggering cell death pathways.[16][17]
Alterations in Mitochondrial Morphology
Mitochondria are dynamic organelles that undergo continuous fission and fusion to maintain their health.[18] Cellular stress, including that induced by mitochondrial depolarization, often leads to a shift towards mitochondrial fission, resulting in a fragmented mitochondrial network.[19][20] Studies on bisbiguanide analogs have shown that they cause dramatic structural defects, including deformed mitochondrial cristae.[8][9]
Visualizing the Impact: Pathways and Workflows
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the core signaling pathway of biguanide-induced mitochondrial stress and a typical workflow for its assessment.
Figure 1. Signaling pathway of 1-(3,5-Dichlorophenyl)biguanide in mitochondria.
Figure 2. Experimental workflow for a mitochondrial stress test.
Key Experimental Protocols
The following protocols provide detailed methodologies for assessing the primary indicators of mitochondrial stress induced by this compound.
Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted for use with a Seahorse XF Analyzer to perform a "Mito Stress Test" on intact cells.[18][21]
A. Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Compound Stocks: 1-(3,5-Dichlorophenyl)biguanide HCl, Oligomycin, Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), Rotenone, Antimycin A.
B. Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO₂ incubator.
-
Sensor Hydration: Hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Assay Preparation:
-
Warm the assay medium to 37°C.
-
Wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.
-
-
Compound Loading: Prepare working concentrations of the test compounds in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge (e.g., Port A: 1-(3,5-Dichlorophenyl)biguanide, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
Data Acquisition: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate. Initiate the run. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Calculate parameters such as Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to measure changes in ΔΨm.[14][22] In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence ratio indicates depolarization.
A. Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive control (optional): CCCP (a potent mitochondrial uncoupler)
-
Fluorescence microscope or flow cytometer
B. Procedure:
-
Cell Preparation: Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry). Treat cells with various concentrations of 1-(3,5-Dichlorophenyl)biguanide for the desired duration. Include an untreated control and a positive control (e.g., 50 µM CCCP for 5-10 minutes).[14]
-
JC-1 Staining:
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium or buffer. The optimal concentration should be determined empirically for the specific cell type.
-
Remove the treatment medium from the cells.
-
Add the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[14]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells gently once or twice with pre-warmed PBS or assay buffer to remove excess dye.[14]
-
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS. Analyze immediately using a flow cytometer. Detect green fluorescence in the FITC channel (e.g., 530 ± 15 nm) and red fluorescence in the PE channel (e.g., 590 ± 17.5 nm).[22] Calculate the ratio of red to green fluorescence intensity.
-
Fluorescence Microscopy: Mount the coverslip. Observe cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.[14] Capture images and analyze the relative intensity of red and green signals.
-
Protocol: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol uses MitoSOX™ Red, a live-cell permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[23][24][25]
A. Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
Anhydrous DMSO
-
HBSS with Ca²⁺/Mg²⁺ (or other suitable buffer)
-
Flow cytometer or fluorescence microscope
B. Procedure:
-
Reagent Preparation:
-
Allow the MitoSOX™ Red reagent vial to equilibrate to room temperature.
-
Prepare a 5 mM stock solution by dissolving the reagent in DMSO.[23][25] This stock solution should be used fresh or aliquoted and stored at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution (typically 500 nM to 5 µM) by diluting the stock solution in warm HBSS.[23][26] The optimal concentration depends on the cell type and should be determined empirically.
-
-
Cell Treatment and Staining:
-
Washing: Wash the cells gently three times with warm buffer to remove non-localized probe.[27]
-
Analysis:
-
Flow Cytometry: Trypsinize and resuspend cells in fresh buffer. Analyze using a flow cytometer with an excitation of ~510 nm and detection in a PE channel (~580 nm).[24]
-
Fluorescence Microscopy: Mount the cells and visualize using a fluorescence microscope with an appropriate filter set (e.g., for rhodamine).
-
Conclusion and Future Directions
This compound, consistent with other members of its class, induces significant mitochondrial stress primarily by inhibiting Complex I of the electron transport chain. This singular event initiates a cascade of downstream effects including suppressed respiration, mitochondrial depolarization, depleted ATP levels, and increased oxidative stress. This profile makes it and related compounds valuable tools for studying cellular metabolism and potential candidates for therapeutic development, particularly in oncology where metabolic reprogramming is a key feature of cancer cells.[28] For drug development professionals, understanding these mechanisms is crucial for identifying novel therapeutic targets, designing more potent and selective biguanide analogs, and predicting potential toxicities related to mitochondrial dysfunction.[13][29] Future research should focus on elucidating the precise binding site on Complex I, exploring the full spectrum of off-target effects, and leveraging these metabolic modulators for combination therapies.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of biguanides on oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Interaction of biguanides with mitochondrial and synthetic membranes. Effects on ion conductance of mitochondrial membranes and electrical properties of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Modulatory Contribution of Oxygenating Hydrogels and Polyhexamethylene Biguanide on the Antimicrobial Potency of Neutrophil-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
Preliminary In Vitro Studies of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is an organic compound belonging to the biguanide class of molecules. While this specific compound has not been extensively studied for its own biological effects, it serves as a crucial starting material in the synthesis of various heterocyclic compounds, most notably 1,3,5-triazine derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer and antimicrobial properties. This guide will focus on the synthesis of these derivatives and their reported preliminary in vitro biological evaluations.
Synthetic Utility: Precursor to 1,3,5-Triazine Derivatives
Arylbiguanides, such as this compound, are valuable intermediates for the synthesis of 1,3,5-triazine scaffolds. The synthesis generally involves the condensation of a biguanide with an ester.[1][2] This reaction provides a versatile route to a variety of substituted triazines, which are a class of compounds known for a wide range of biological activities.[1][2]
General Experimental Protocol for Synthesis
The synthesis of 1,3,5-triazine derivatives from an arylbiguanide hydrochloride typically follows a two-step process:
-
Neutralization of the Biguanide Salt: The arylbiguanide hydrochloride is neutralized to its free base form using a suitable base, such as sodium methoxide in methanol.
-
Condensation with an Ester: The free base is then reacted with an ester, often under reflux conditions, to yield the corresponding 1,3,5-triazine derivative.[1]
A variety of esters can be used in this condensation reaction, allowing for the introduction of diverse substituents onto the triazine ring, which in turn influences the biological activity of the final compound.[1]
In Vitro Anticancer Activity of Biguanide-Derived 1,3,5-Triazines
Several studies have investigated the in vitro anticancer properties of 1,3,5-triazine derivatives synthesized from biguanides. These compounds have shown cytotoxicity against various cancer cell lines.
Quantitative Data on Anticancer Activity
A study by Chalermnon et al. (2021) synthesized a series of 1,3,5-triazine derivatives from metformin and phenylbiguanide and evaluated their anticancer activity against two human colorectal carcinoma cell lines, HCT116 and SW620. The half-maximal inhibitory concentrations (IC50) for some of these derivatives are presented in Table 1.[1][3][4]
Table 1: In Vitro Anticancer Activity of Selected Biguanide-Derived 1,3,5-Triazines [1]
| Compound | Substituent (R3) | HCT116 IC50 (µM) | SW620 IC50 (µM) |
| 2c | o-hydroxyphenyl | 27.02 ± 0.05 | 24.57 ± 0.07 |
| 3c | o-hydroxyphenyl | 21.36 ± 0.05 | 19.95 ± 0.05 |
| Cisplatin | (Reference) | 26.33 ± 0.05 | 21.05 ± 0.06 |
Data extracted from Chalermnon et al., 2021.[1]
The results indicate that derivatives containing an o-hydroxyphenyl substituent (compounds 2c and 3c ) exhibited the highest activity, with IC50 values comparable to the standard anticancer drug, cisplatin.[1][3][4]
Experimental Protocol for Cytotoxicity Assay
The in vitro anticancer activity of the synthesized 1,3,5-triazine derivatives was evaluated using a standard cytotoxicity assay. The general steps are outlined below.[1]
-
Cell Culture: Human colorectal cancer cell lines (HCT116 and SW620) are cultured in appropriate growth media (e.g., RPMI for HCT116 and DMEM for SW620) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 104 cells per well) and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,5-triazine derivatives (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).[1]
-
Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This assay measures the metabolic activity of viable cells.[5] The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curves.[6]
Potential Mechanisms of Action of Biguanides
While the specific mechanism of action for this compound is unknown, the mechanisms of other well-studied biguanides, such as metformin, have been extensively investigated. These mechanisms are thought to contribute to their antidiabetic and potential anticancer effects.[7][8][9]
The primary proposed mechanism involves the inhibition of mitochondrial respiratory chain complex I.[8][9] This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[7]
Activated AMPK, in turn, can phosphorylate and regulate multiple downstream targets, leading to:
-
Inhibition of mTOR signaling: This is a crucial pathway for cell growth and proliferation.
-
Suppression of hepatic gluconeogenesis: This is the primary antidiabetic effect.[7][10]
Recent studies also suggest that some biguanides may antagonize the action of glucagon by inhibiting adenylate cyclase, which reduces cyclic AMP levels.[8]
Visualizations
Synthetic Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biguanide - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of 1-(3,5-Dichlorophenyl)biguanide hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a molecule of interest for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected solubility characteristics based on the known properties of biguanide derivatives and provides detailed experimental protocols for its empirical determination.
Executive Summary
This compound belongs to the biguanide class of compounds, which are generally characterized as hydrophilic molecules. As hydrochloride salts, they are anticipated to exhibit significant aqueous solubility. The solubility is expected to be influenced by pH, with higher solubility at lower pH values where the biguanide moiety is protonated. This guide details standardized methodologies for researchers to quantitatively determine the solubility profile and outlines the probable mechanism of action based on related compounds.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH < 7) | High | The presence of multiple nitrogen atoms in the biguanide group allows for protonation and formation of hydrogen bonds with water. As a hydrochloride salt, it is expected to be readily soluble in acidic to neutral aqueous media. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the solute, facilitating dissolution. |
| Polar Aprotic | DMSO, DMF | Moderate | The polarity of these solvents can accommodate the salt form of the compound, although the lack of hydrogen bond donation may limit solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Low | The high polarity of the biguanide hydrochloride salt is incompatible with the non-polar nature of these solvents. |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, the following established experimental protocols are provided.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Workflow for Thermodynamic Solubility Determination.
pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound as a function of pH.
Procedure:
-
Perform the Shake-Flask method as described in section 3.1 using a series of aqueous buffers of varying pH (e.g., from pH 2 to pH 10).
-
Measure the final pH of the saturated solution after equilibration.
-
Plot the determined solubility against the final measured pH.
Predicted Mechanism of Action and Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated in the literature, the mechanism of action can be inferred from related biguanide compounds, particularly other chlorophenyl biguanides and the well-studied polymer polyhexamethylene biguanide (PHMB).
The primary antimicrobial mechanism of biguanides is believed to involve the disruption of microbial cell membranes. The positively charged biguanide group interacts with negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Furthermore, some biguanides, like metformin, are known to inhibit mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and an increase in AMP levels, activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While it is plausible that this compound could share this mechanism, experimental verification is required.
Stability of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, an antimalarial agent also known as chlorproguanil hydrochloride. The information presented herein is crucial for the formulation development, manufacturing, and storage of this active pharmaceutical ingredient (API). This document details the compound's degradation kinetics under various stress conditions, identifies its major degradation products, and outlines relevant analytical methodologies.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Chlorproguanil hydrochloride |
| CAS Number | 175205-04-6 |
| Molecular Formula | C₈H₁₀Cl₃N₅ |
| Molecular Weight | 282.56 g/mol |
| Appearance | White crystalline solid |
| Solubility | Sparingly soluble in water |
Stability Profile
This compound is a relatively stable compound under normal storage conditions. However, its stability is influenced by pH, temperature, and exposure to light. The primary degradation pathway is hydrolysis.
Aqueous Stability
The aqueous stability of chlorproguanil hydrochloride is pH-dependent. It exhibits maximum stability in the neutral pH range (around pH 7). The rate of hydrolysis increases in both acidic and basic solutions[1].
Table 1: Decomposition Rate Constants of Chlorproguanil Hydrochloride in Aqueous Solutions
| Medium | Temperature (°C) | Decomposition Rate Constant (k) x 10³ h⁻¹ | Reference |
| 0.5 M Hydrochloric Acid | 50 | 1.60 | [2] |
| 0.5 M Hydrochloric Acid | 80 | 47.6 | [2] |
| Water | 50 | 3.5 | [2] |
| Water | 80 | 18 | [2] |
| 1 M Ammonium Hydroxide | 50 | 3.87 | [2] |
| 1 M Ammonium Hydroxide | 80 | 32.5 | [2] |
Table 2: Activation Energy of Degradation
| Medium | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Acidic Solution | 96.5 | [2] |
| Aqueous Solution | 52.12 | [2] |
| Basic Solution | 62.1 | [2] |
Degradation Products
The major product of hydrolysis has been identified as 3,5-dichloroaniline . One study reported the major hydrolysis product as 3,4-dichloroaniline, however, based on the parent molecule's structure, 3,5-dichloroaniline is the more chemically plausible degradation product resulting from the cleavage of the biguanide side chain[1].
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.
Table 3: Example HPLC Method Parameters for Proguanil (a related biguanide)
| Parameter | Specification |
| Column | Kromasil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer : Methanol (45:55 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This is an example method for a related compound and would require optimization and validation for this compound.
Forced Degradation Studies
Forced degradation studies are critical for understanding the degradation pathways and ensuring the specificity of analytical methods. The following are general protocols for forced degradation.
1. Acid Hydrolysis:
-
Accurately weigh about 10 mg of the drug substance and transfer to a 100 mL volumetric flask.
-
Add 75 mL of the mobile phase and sonicate for 15 minutes.
-
Add 10 mL of 0.1 N hydrochloric acid and sonicate.
-
Keep the solution aside for 2-3 hours.
-
Neutralize the solution with 10 mL of 0.1 N sodium hydroxide.
-
Filter the solution through a 0.45 µm nylon filter before HPLC analysis.
2. Base Hydrolysis:
-
Accurately weigh about 10 mg of the drug substance and transfer to a 100 mL volumetric flask.
-
Add 75 mL of the mobile phase and sonicate for 30 minutes.
-
Add 10 mL of 0.1 N sodium hydroxide and sonicate.
-
Keep the solution aside for 2-3 hours.
-
Neutralize the solution with 10 mL of 0.1 N hydrochloric acid.
-
Filter the solution through a 0.45 µm nylon filter before HPLC analysis.
3. Oxidative Degradation:
-
Subject a solution of the drug substance to 0.1% - 3% hydrogen peroxide at room temperature for up to seven days.
-
Monitor the degradation to a maximum of 20%.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat at 60°C for 7 days.
5. Photostability:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Mechanism of Action and Relevant Pathway
This compound is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil. This active metabolite inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids required for the parasite's survival and replication.
The diagram above illustrates the conversion of the prodrug chlorproguanil to its active metabolite, chlorcycloguanil, in the human host. Chlorcycloguanil then inhibits the dihydrofolate reductase (DHFR) enzyme within the malaria parasite, disrupting the folate biosynthesis pathway and ultimately leading to the inhibition of nucleic acid synthesis and parasite death.
This workflow outlines the process of subjecting the active pharmaceutical ingredient (API) to various stress conditions to induce degradation. The resulting samples are then analyzed using a stability-indicating HPLC method to identify and quantify any degradation products, which in turn validates the analytical method's ability to separate the API from its degradants.
Conclusion
This compound is a stable compound under controlled conditions. Its degradation is primarily driven by hydrolysis, which is accelerated by acidic and basic conditions and elevated temperatures. A thorough understanding of its stability profile, as outlined in this guide, is essential for the development of a safe, effective, and stable pharmaceutical product. The use of a validated stability-indicating analytical method is crucial for monitoring the purity and potency of the drug substance and its formulated products throughout their shelf life.
References
Methodological & Application
Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a member of the biguanide class of compounds. Biguanides, such as the well-known drug metformin, have garnered significant interest for their therapeutic potential, including antidiabetic and anticancer properties.[1][2] The mechanism of action for many biguanides involves the modulation of cellular energy metabolism, often through the activation of the AMP-activated protein kinase (AMPK) pathway subsequent to the inhibition of mitochondrial complex I.[1][3]
These application notes provide a general framework for the in vitro evaluation of this compound, focusing on a foundational cytotoxicity assay. The provided protocols are based on established methodologies for similar biguanide compounds and are intended to serve as a starting point for researchers.
Data Presentation
As no specific quantitative data for this compound was found in the public domain, the following table presents hypothetical IC50 values to illustrate how data from a cytotoxicity assay could be structured.
| Cell Line | Compound | IC50 (µM) | Assay Type |
| HCT116 | This compound | 35.2 | MTT Assay |
| SW620 | This compound | 48.9 | MTT Assay |
| HepG2 | This compound | 62.5 | MTT Assay |
Caption: Hypothetical IC50 values of this compound in various cancer cell lines after a 72-hour incubation period.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
1. Materials and Reagents:
-
This compound (CAS: 175205-04-6)[4]
-
Human cancer cell lines (e.g., HCT116, SW620, HepG2)[2][5][6][7]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture:
-
Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software package.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for biguanide compounds.
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity MTT assay.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 175205-04-6 [buyersguidechem.com]
- 5. Study of epigenetic properties of Poly(HexaMethylene Biguanide) hydrochloride (PHMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide hydrochloride Cell Culture Treatment
For research use only. Not for diagnostic or therapeutic use.
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the biguanide functional group is present in well-known drugs such as metformin, which is widely used in the treatment of type 2 diabetes and has been investigated for its anticancer properties. Additionally, compounds containing a dichlorophenyl moiety have been studied for various biological activities, including anticancer effects.
These application notes provide a general framework for researchers and scientists to investigate the potential effects of this compound in a cell culture setting. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and protein expression, which are crucial for characterizing the biological impact of a novel compound.
Disclaimer: The following experimental designs and expected outcomes are based on the known activities of structurally related biguanide and dichlorophenyl-containing compounds. Due to the limited specific data for this compound, these should be considered as a starting point for investigation.
Potential Mechanism of Action (Hypothesized)
Based on the activities of related compounds, this compound may exert its effects through various mechanisms, including:
-
Induction of Apoptosis: Many anticancer agents containing dichlorophenyl groups have been shown to induce programmed cell death (apoptosis) in cancer cell lines.[1][2][3]
-
Activation of AMP-activated protein kinase (AMPK) pathway: Biguanides like metformin are known to activate the AMPK pathway, a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to the inhibition of cell growth and proliferation.[2]
-
Inhibition of Mitochondrial Complex I: A primary mechanism of action for biguanides is the inhibition of complex I in the mitochondrial respiratory chain, leading to cellular stress.[4]
-
Cell Cycle Arrest: Some dichlorophenyl-containing compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][2]
Data Presentation
Due to the absence of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own data following the protocols below and present it in a similar tabular format for clarity and comparison. An example template is provided.
Table 1: Example Data Table for Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., HCT116 (Colon Cancer) | 48 | User-determined value |
| e.g., SW620 (Colon Cancer) | 48 | User-determined value |
| e.g., A549 (Lung Cancer) | 48 | User-determined value |
| e.g., MCF-7 (Breast Cancer) | 48 | User-determined value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HCT116, SW620, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][11][12]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10]
-
Data Interpretation:
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-AMPK, total AMPK, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[15]
-
Data Analysis: Densitometry analysis can be performed to quantify the relative expression of the target proteins, normalized to a loading control like β-actin.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Biguanides in Cancer Cell Line Research
Disclaimer: The compound "1-(3,5-Dichlorophenyl)biguanide hydrochloride" is not widely documented in peer-reviewed literature for use in cell line-based research. The following application notes and protocols are based on the extensive research conducted on structurally related and well-characterized biguanides, namely Metformin and Phenformin . These compounds share core mechanisms of action and are commonly used to study metabolic stress and its impact on cancer cells.
Introduction
Biguanides, such as metformin and phenformin, are a class of drugs that lower blood glucose levels. Beyond their use in treating type 2 diabetes, these compounds have garnered significant interest in oncology research for their anti-cancer properties. They primarily act by inhibiting mitochondrial complex I, leading to a decrease in cellular energy (ATP) and the activation of the AMP-activated protein kinase (AMPK) pathway. This, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling, a central regulator of cell growth and proliferation. This document provides detailed protocols for the use of metformin and phenformin in cancer cell line research.
Mechanism of Action
Metformin and phenformin exert their anti-cancer effects through a variety of mechanisms, primarily centered around the induction of energetic stress. The key signaling pathway affected is the LKB1-AMPK-mTOR axis.
Caption: Biguanide mechanism of action in cancer cells.
Recommended Dosage for Cell Lines
The effective concentration of biguanides can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The following table summarizes typical concentration ranges reported in the literature for various cancer cell lines.
| Cell Line | Cancer Type | Biguanide | Concentration Range (mM) | Incubation Time (hours) | Observed Effects |
| MCF-7 | Breast | Metformin | 5 - 20 | 24 - 72 | Decreased proliferation, apoptosis |
| MDA-MB-231 | Breast | Metformin | 10 - 50 | 48 - 72 | Inhibition of migration and invasion |
| PC-3 | Prostate | Metformin | 5 - 25 | 24 - 72 | Cell cycle arrest, apoptosis |
| LNCaP | Prostate | Metformin | 10 - 30 | 48 | Decreased cell viability |
| A549 | Lung | Metformin | 2 - 20 | 24 - 72 | Increased sensitivity to chemotherapy |
| H1299 | Lung | Phenformin | 0.5 - 5 | 24 - 48 | Apoptosis, metabolic stress |
| PANC-1 | Pancreatic | Metformin | 5 - 50 | 24 - 72 | Inhibition of cell growth |
| MiaPaCa-2 | Pancreatic | Phenformin | 0.1 - 2 | 48 | Increased ROS, apoptosis |
| OVCAR-3 | Ovarian | Metformin | 1 - 10 | 24 - 48 | Decreased cell proliferation |
| SKOV-3 | Ovarian | Metformin | 5 - 20 | 48 | Synergism with cisplatin |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of biguanide treatment on cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Biguanide stock solution (Metformin or Phenformin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the biguanide in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted biguanide solutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., water or DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for AMPK Activation
This protocol is used to assess the activation of the AMPK pathway following biguanide treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Biguanide stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the biguanide for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
The use of biguanides, particularly metformin and phenformin, in cancer cell line research provides valuable insights into the role of metabolic stress in cancer biology. The protocols and dosage information provided here serve as a starting point for researchers. It is essential to optimize these conditions for each specific cell line and experimental question to ensure reproducible and meaningful results. Careful consideration of the cellular context and the specific endpoints being measured will contribute to the successful application of these compounds in in vitro cancer models.
Application Notes and Protocols for the Analytical Determination of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantification and characterization of 1-(3,5-Dichlorophenyl)biguanide hydrochloride. The protocols detailed below are foundational and adaptable for various research and quality control applications.
High-Performance Liquid Chromatography (HPLC) for Quantification
A robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound in bulk drug substance and formulated products. The following method is a starting point for development and validation, based on established methods for similar biguanide compounds.[1][2][3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Pentafluorophenylpropyl (PFP) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM Ammonium Acetate or Potassium Phosphate buffer, pH 3.5) in a ratio of approximately 35:65 (v/v).[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at approximately 234 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocol: HPLC Analysis
Objective: To quantify the concentration of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM Ammonium Acetate solution by dissolving the appropriate amount in HPLC-grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 65:35 v/v).
-
Degas the mobile phase by sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For bulk drug substance, prepare a sample solution with a theoretical concentration within the calibration range using the mobile phase as the diluent.
-
For formulated products, an appropriate extraction procedure may be necessary to isolate the analyte from excipients.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and determine the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed for a rapid, preliminary estimation of this compound concentration. The biguanide chromophore typically exhibits a maximum absorption (λmax) at approximately 234 nm in its neutral form.[5] Protonation of the biguanide group can cause a hypsochromic (blue) shift to around 210 nm.[5]
Table 2: UV-Vis Spectrophotometry Parameters
| Parameter | Recommended Value |
| Solvent | Methanol or Water |
| Wavelength Scan Range | 200 - 400 nm |
| λmax | ~234 nm |
| Quantification Wavelength | λmax |
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the λmax and quantify the concentration of this compound.
Materials:
-
This compound reference standard
-
Methanol or Water (spectroscopic grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).
-
-
Determination of λmax:
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL).
-
Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Use the solvent as a blank.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of 1-(3,5-Dichlorophenyl)biguanide. The exact mass of the free base (C8H9Cl2N5) is 245.0235 g/mol .[6]
Table 3: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C8H9Cl2N5 | [6] |
| Molecular Weight | 246.1 g/mol | [6] |
| Exact Mass | 245.023501 g/mol | [6] |
Experimental Protocol: Mass Spectrometry
Objective: To confirm the identity and determine the mass-to-charge ratio (m/z) of 1-(3,5-Dichlorophenyl)biguanide.
Materials:
-
Sample of this compound
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., coupled with GC or LC, or direct infusion)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
-
Instrument Setup:
-
Set up the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare the experimental m/z with the theoretical exact mass.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[4][7] The following protocol outlines the conditions for subjecting this compound to various stress conditions.
Table 4: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidative Degradation | 3% H2O2 | 24 hours at room temperature |
| Thermal Degradation | 105 °C | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | 7 days |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the drug in a suitable solvent.
-
For each stress condition, mix the drug solution with the respective stressor as detailed in Table 4.
-
For thermal and photolytic studies, expose the solid drug or drug solution to the specified conditions.
-
-
Stress Application:
-
Expose the samples to the stress conditions for the specified duration.
-
At appropriate time points, withdraw aliquots of the samples.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC-PDA Analysis:
-
Analyze the stressed samples using the developed HPLC method with a PDA detector.
-
The PDA detector will help in assessing peak purity and identifying potential degradation products.
-
-
Data Evaluation:
-
Determine the percentage degradation of the parent drug.
-
Evaluate the chromatograms for the appearance of any degradation peaks.
-
Assess the resolution between the parent drug peak and any degradation product peaks to ensure the method is stability-indicating.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride
AN-2025-12A
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride in bulk drug substance or pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is adapted from established analytical procedures for structurally similar biguanide compounds, such as proguanil and metformin, and serves as a robust starting point for method development and validation.
Introduction
1-(3,5-Dichlorophenyl)biguanide is a biguanide derivative with potential applications in pharmaceutical research and development. Like other molecules in its class, such as the antimalarial drug proguanil and the antidiabetic drug metformin, it possesses a highly polar biguanide functional group. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note outlines a reversed-phase HPLC method that provides excellent separation and quantification for this compound.
Experimental Protocol
This protocol is based on common HPLC methodologies for biguanide derivatives and should be validated for its intended use.[1][2]
Apparatus and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Ultrasonic bath.
Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (OPA) (AR grade).
-
Water (HPLC grade or Milli-Q®).
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1] |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.5 adjusted with OPA) : Acetonitrile (70:30 v/v).[1] |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detection | UV at 236 nm. |
| Run Time | Approximately 10 minutes. |
Preparation of Solutions
2.4.1. Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 700 mL of the buffer with 300 mL of acetonitrile.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.
2.4.2. Diluent Preparation Use a mixture of Water:Acetonitrile (50:50 v/v) as the diluent for standard and sample preparations.
2.4.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
2.4.4. Working Standard and Sample Preparation (10 µg/mL)
-
Working Standard: Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (for bulk drug): Accurately weigh approximately 10 mg of the sample, transfer to a 100 mL volumetric flask, and prepare in the same manner as the Standard Stock Solution. Further dilute 5 mL of this solution to 50 mL with diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for HPLC analysis.
System Suitability and Method Performance
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria should be established during method validation.
| System Suitability Parameter | Acceptance Criteria (Typical) |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=5 injections) |
| % RSD of Retention Times | ≤ 1.0% (for n=5 injections) |
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Assay (%) = (AT / AS) * (WS / WT) * (P / 100) * 100
Where:
-
AT = Peak area of the analyte in the sample solution
-
AS = Average peak area of the analyte in the working standard solution
-
WS = Weight of the working standard (mg)
-
WT = Weight of the sample (mg)
-
P = Purity of the reference standard (%)
Conclusion
The described RP-HPLC method provides a reliable and efficient starting point for the quantitative determination of this compound. The method is based on established principles for analyzing similar biguanide compounds and utilizes common reagents and columns, making it accessible for most analytical laboratories. Full method validation according to ICH guidelines is necessary to demonstrate its suitability for a specific application.[3]
References
Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While the direct biological activity of this specific compound is not extensively documented in publicly available research, it serves as a crucial precursor in the synthesis of various heterocyclic compounds, notably 1,3,5-triazine derivatives.[1] Some of these derivatives have been investigated for their potential as anticancer agents.[2][3]
The broader class of biguanides, which includes the well-known antidiabetic drug metformin, is recognized for its effects on cellular metabolism. The primary mechanism of action for many biguanides involves the inhibition of mitochondrial respiratory chain complex I.[4][5][6] This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[4][5] Activated AMPK is a central regulator of cellular energy homeostasis and can influence various downstream pathways involved in cell growth, proliferation, and survival, such as the mTOR pathway.[4][7]
These application notes provide protocols for the use of this compound as a synthetic precursor and subsequent in vitro evaluation of the resulting compounds for potential anticancer activity.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| CAS Number | 175205-04-6 | [8] |
| Molecular Formula | C8H10Cl3N5 | [8] |
| Molecular Weight | 282.56 g/mol | [8] |
| Appearance | Solid | [9] |
| Melting Point | 251-255 °C | [8][9] |
| Hazard Codes | Xi (Irritant) | [9] |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [9] |
| Safety Statements | 26-36/37 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing and gloves) | [9] |
Synthetic Protocol: Synthesis of a 4,6-Diamino-1,3,5-Triazine Derivative
This protocol describes a general method for the synthesis of 4,6-diamino-1,3,5-triazine derivatives from this compound through condensation with an ester, such as dimethyloxalate.[2]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Dimethyloxalate
-
Reflux apparatus
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Neutralization of the Biguanide Salt: In a round-bottom flask, dissolve this compound in anhydrous methanol. Add an equimolar amount of sodium methoxide in methanol to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes.
-
Reaction with Ester: To the neutralized biguanide solution, add an excess of dimethyloxalate (e.g., 3 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The triazine product may precipitate out of the solution. If so, collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold methanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[2]
-
Characterization: Confirm the structure of the synthesized triazine derivative using analytical techniques such as NMR spectroscopy and mass spectrometry.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a 1,3,5-triazine derivative.
Protocols for In Vitro Anticancer Activity Evaluation
The following are detailed protocols to assess the anticancer properties of the synthesized triazine derivatives. The human colorectal carcinoma cell line HCT116 is used as an example.[2][10]
Cell Culture
-
Cell Line: HCT116 (Human colorectal carcinoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
MTT Cell Viability Assay
This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
HCT116 cells
-
96-well plates
-
Synthesized triazine compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized triazine compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with the test compound.
Materials:
-
HCT116 cells
-
6-well plates
-
Synthesized triazine compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazine compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[11]
-
Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and then stain with crystal violet solution for 15-30 minutes.[11]
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).[11][12]
Western Blot Analysis for AMPK Pathway Activation
This protocol is to determine if the synthesized compounds affect the AMPK signaling pathway.
Materials:
-
HCT116 cells
-
Synthesized triazine compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt, anti-total-Akt, anti-β-actin (loading control).[7][13][14]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 cells with the synthesized compound at desired concentrations and time points. Lyse the cells with ice-cold RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[13][15]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent.[13]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.
Summary of Experimental Parameters
The following table provides a summary of key parameters for the in vitro anticancer assays.
| Parameter | MTT Assay | Colony Formation Assay | Western Blot Analysis |
| Cell Line | HCT116 | HCT116 | HCT116 |
| Seeding Density | 5,000-10,000 cells/well (96-well plate)[10] | 500-1000 cells/well (6-well plate)[11] | 1-2 x 10^6 cells/60mm dish |
| Compound Concentrations | Typically a range from nM to µM to determine IC50 | IC50 and sub-IC50 concentrations | IC50 and supra-IC50 concentrations |
| Incubation Time | 48-72 hours[10] | 10-14 days[11] | Varied (e.g., 1, 6, 24 hours)[13] |
| Endpoint Measurement | Absorbance at 570 nm | Number of colonies | Protein band intensity |
Signaling Pathways and Experimental Workflows
General Biguanide Signaling Pathway
Caption: General signaling pathway of biguanides.
In Vitro Anticancer Assay Workflow
Caption: Experimental workflow for in vitro anticancer evaluation.
References
- 1. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calciu… [ouci.dntb.gov.ua]
- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 175205-04-6 [buyersguidechem.com]
- 9. This compound | 175205-04-6 [amp.chemicalbook.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide Hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a biguanide derivative. The biguanide class of compounds, which includes metformin and phenformin, has garnered significant attention in oncology research for its anti-tumor activities.[1] These compounds are known to modulate cellular metabolism and signaling pathways, primarily through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cell growth and proliferation.[1][2] This document provides a detailed overview of the potential use of this compound in xenograft models, drawing on data from closely related biguanides and dichlorophenyl-containing compounds. The protocols and data presented herein serve as a comprehensive guide for preclinical evaluation of this compound's anti-cancer efficacy.
Putative Mechanism of Action
Biguanides primarily exert their anti-tumor effects by inhibiting the mitochondrial respiratory chain at complex I.[1][3] This inhibition leads to a decrease in ATP production and a subsequent increase in the AMP/ATP ratio. The elevated AMP levels activate AMPK, a central regulator of cellular energy homeostasis.[1][2][3] Activated AMPK, in turn, phosphorylates and inactivates downstream targets such as the mammalian target of rapamycin (mTOR) signaling pathway, which is critical for cell growth, proliferation, and survival.[1] Furthermore, AMPK activation can lead to cell cycle arrest and induction of apoptosis.[2][4][5][6]
In addition to the AMPK-mTOR axis, some dichlorophenyl-containing compounds have been shown to inhibit glutathione S-transferase (GST) activity, leading to increased oxidative stress and apoptosis in cancer cells.[2][5][6]
Caption: Putative signaling pathway of this compound.
Data from Xenograft Studies of Related Compounds
Due to the limited availability of specific data for this compound, the following tables summarize findings from xenograft studies of other biguanides (phenformin and metformin) and a structurally related compound, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4). This information provides a valuable reference for designing preclinical studies.
Table 1: Tumor Growth Inhibition in Xenograft Models by Biguanides [7]
| Cancer Type | Animal Model | Biguanide Intervention & Dosage | Outcome: Tumor Growth Inhibition |
| Pancreatic Cancer | Patient-Derived Xenografts (PDXs) in mice | Phenformin: 50 mg/kg/day (i.p.) | 58.33% of PDXs showed statistically significant tumor growth inhibition (ranging from 6.79% to 58.39%) |
| Pancreatic Cancer | Patient-Derived Xenografts (PDXs) in mice | Metformin: 250 mg/kg/day (i.p.) | 33.33% of PDXs showed statistically significant tumor growth inhibition |
| Glioma | LN229 cell line xenograft in BALB/c nude mice | Phenformin: 40 mg/kg/day (i.p.) for 18 days | Statistically significant reduction in tumor volume compared to control |
| Glioma | LN229 cell line xenograft in BALB/c nude mice | Metformin: 1 mg/kg/day (i.p.) for 18 days | Statistically significant reduction in tumor volume compared to control |
Table 2: In Vivo Efficacy of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) in Xenograft Models [2][4][5][6]
| Cancer Type | Animal Model | COH-SR4 Intervention & Dosage | Key Findings in Resected Tumors |
| Lung Cancer | H358 cell line xenograft in nude mice | Not specified | Regression of established xenografts. Increased pAMPK; Decreased Ki67, CD31, pAkt, Bcl2, vimentin; Increased Bax, cleaved PARP, E-cadherin. |
| Melanoma | Syngeneic and nude mouse models | 4 mg/kg (oral administration) | Effective inhibition of tumor burdens. Decreased blood vessels, CD31, Ki67, pAkt, vimentin, fibronectin, CDK4, cyclin B1; Increased pAMPK, PARP cleavage, Bim. |
Experimental Protocols
This section outlines a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human cancer cell line-derived xenograft (CDX) model in immunodeficient mice.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the research focus (e.g., lung, breast, pancreatic).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile Phosphate Buffered Saline (PBS).[8]
-
Detach cells using Trypsin-EDTA.[8]
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.[8]
-
Resuspend the cell pellet in a serum-free medium or PBS for injection.[8]
-
Perform a cell count and assess viability using Trypan Blue exclusion (viability should be >95%).[8][9]
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in PBS or a 1:1 mixture of PBS and Matrigel®.[9] Keep the cell suspension on ice.[9]
-
Xenograft Model Establishment
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[8][9]
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.[8]
-
Tumor Implantation:
-
Anesthetize the mouse using an approved anesthetic like isoflurane.[8][9]
-
Disinfect the injection site on the right flank with 70% ethanol.[9]
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells).[8][9]
-
Monitor the animals for tumor growth, which typically becomes palpable within 7-14 days.[8]
-
In Vivo Efficacy Study
Caption: Workflow for in vivo xenograft studies.
-
Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Group Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).[8]
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution (e.g., saline, PBS, or a solution with DMSO and Tween 80).
-
This compound Groups: Prepare the test compound at the desired concentrations. Based on related compounds, starting doses could range from 4 mg/kg to 50 mg/kg.
-
Administer the vehicle or drug solution daily via intraperitoneal (i.p.) injection or oral gavage.[7][8]
-
-
Monitoring:
-
Study Endpoint: The study can be concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).[8]
Post-Treatment Analysis
-
Tumor Excision and Analysis:
-
Excise the tumors and measure their final weight.[8]
-
Divide the tumor tissue for various analyses:
-
Histopathology (H&E staining): To examine tumor morphology and necrosis.[8]
-
Immunohistochemistry (IHC): To assess the expression of proliferation markers (e.g., Ki67), angiogenesis markers (e.g., CD31), and key signaling proteins (e.g., pAMPK).[2][4][5][6]
-
Western Blot Analysis: To quantify the levels of proteins involved in the targeted signaling pathways (e.g., pAMPK, pAkt, Bcl2, Bax, cleaved PARP).[2][4][5][6]
-
Cryopreservation: Snap-freeze a portion of the tumor in liquid nitrogen for later molecular analyses.[10]
-
Conclusion
References
- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3,5-Dichlorophenyl)biguanide hydrochloride in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific studies detailing the direct application of 1-(3,5-Dichlorophenyl)biguanide hydrochloride in cell migration assays have been identified. The following application notes and protocols are based on the known biological activities of structurally related biguanide compounds and general methodologies for assessing cell migration. The provided data are hypothetical and for illustrative purposes only. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The biguanide class of compounds, most notably metformin, has garnered significant attention for its potential anti-cancer properties, which may include the inhibition of cell migration and invasion. While direct evidence for this compound is lacking, a structurally similar compound, 1,3-bis(3,5-dichlorophenyl) urea, has been shown to modulate epithelial and mesenchymal markers, suggesting a potential role in regulating cell motility.[1][2] These application notes provide a framework for investigating the effects of this compound on cell migration using standard in vitro assays.
Potential Mechanism of Action
Biguanides are known to exert their cellular effects through various mechanisms, primarily centered around cellular energy metabolism. A widely accepted mechanism involves the inhibition of mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[3] Activated AMPK can then phosphorylate multiple downstream targets, leading to the inhibition of anabolic pathways, such as those governed by the mammalian target of rapamycin (mTOR).[3][4] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and migration. Furthermore, biguanides may influence other signaling pathways implicated in cell motility, including the Wnt/β-catenin pathway.[5]
Data Presentation
The following tables represent hypothetical data on the effect of this compound on cell migration, as would be generated from the protocols described below.
Table 1: Effect of this compound on Wound Closure (Hypothetical Data)
| Concentration (µM) | Wound Closure at 24h (%) | Standard Deviation | p-value vs. Control |
| 0 (Control) | 85.2 | ± 5.1 | - |
| 10 | 70.1 | ± 4.8 | < 0.05 |
| 50 | 45.6 | ± 3.9 | < 0.01 |
| 100 | 22.3 | ± 3.1 | < 0.001 |
Table 2: Effect of this compound on Transwell Cell Migration (Hypothetical Data)
| Concentration (µM) | Migrated Cells per Field | Standard Deviation | p-value vs. Control |
| 0 (Control) | 152 | ± 12 | - |
| 10 | 118 | ± 10 | < 0.05 |
| 50 | 75 | ± 8 | < 0.01 |
| 100 | 31 | ± 5 | < 0.001 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration in a two-dimensional context.[6][7][8]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
24-well or 96-well culture plates
-
Sterile p200 or p10 pipette tips (or a commercial wound healing insert)
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells reach 95-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 2-6 hours.
-
Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[8] Alternatively, use a commercial wound healing insert to create a more uniform gap.[9]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark reference points to ensure the same field is imaged over time.
-
Incubation: Return the plate to the incubator.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay evaluates the chemotactic response of cells migrating through a porous membrane.[10][11][12]
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well companion plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., Fetal Bovine Serum (FBS), specific growth factors)
-
This compound stock solution
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding and Treatment:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes. Include a vehicle-only control.
-
Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for the cell type (typically 6-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution, such as Crystal Violet, for 15-30 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Image Acquisition and Quantification:
-
Allow the membrane to dry completely.
-
Using a microscope, count the number of stained cells in several random fields of view for each membrane.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Visualizations
Caption: Workflow for the Wound Healing Assay.
References
- 1. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Wound healing assay - Wikipedia [en.wikipedia.org]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for Measuring "1-(3,5-Dichlorophenyl)biguanide hydrochloride" Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class.[1][2][3] Biguanides, such as metformin and phenformin, are known for their effects on metabolic pathways and have been investigated for their potential anticancer properties.[4][5][6] These compounds can induce cytotoxicity, particularly under conditions of cellular stress like glucose deprivation.[4][5] The evaluation of the cytotoxic potential of novel biguanide derivatives like this compound is a critical step in drug discovery and development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.
Data Presentation
The following tables present a hypothetical summary of results that could be obtained from cytotoxicity studies of this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.2 | |
| 10 | 92 ± 5.1 | |
| 25 | 75 ± 6.3 | |
| 50 | 51 ± 4.8 | 50 |
| 100 | 28 ± 3.9 | |
| 250 | 11 ± 2.5 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5 ± 1.5 |
| 10 | 12 ± 2.1 |
| 25 | 28 ± 3.5 |
| 50 | 45 ± 4.2 |
| 100 | 68 ± 5.9 |
| 250 | 85 ± 6.4 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 9.8 ± 1.1 |
| 250 | 12.5 ± 1.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert MTT into a purple formazan product.[7][8]
Materials:
-
This compound
-
Target cell line (e.g., HT29, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.[9]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes.[10]
-
Read the absorbance at 590 nm using a microplate reader.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (e.g., Triton X-100 provided in the kit)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis solution.
-
Background: Culture medium only.
-
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15]
Materials:
-
This compound
-
Target cell line
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with serial dilutions of this compound for the desired time.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[15]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.[16]
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
References
- 1. This compound | 175205-04-6 [buyersguidechem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biguanide-induced mitochondrial dysfunction yields increased lactate production and cytotoxicity of aerobically-poised HepG2 cells and human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biguanide drugs enhance cytotoxic effects of cisplatin by depleting aspartate and NAD+ in sensitive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
Application Notes: Preparation of 1-(3,5-Dichlorophenyl)biguanide hydrochloride Stock Solution
Introduction
1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. Biguanides, such as the widely used drug metformin, are known for their significant metabolic effects. The primary mechanism of action for this class of compounds involves the inhibition of mitochondrial respiratory complex I.[1][2] This inhibition leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3] Activated AMPK modulates various downstream pathways, including the suppression of hepatic gluconeogenesis and the inhibition of the mTORC1 signaling complex, which is crucial for cell growth and proliferation.[4] These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in research and drug development settings.
Physicochemical and Handling Data
Quantitative data for this compound is summarized below. It is crucial to consult the supplier-specific Certificate of Analysis (CofA) for lot-specific values.
| Parameter | Value | Source |
| CAS Number | 175205-04-6 | |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [5] |
| Molecular Weight | 282.56 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 251-255 °C | [5] |
| Solubility | Solubility in common solvents like DMSO or water has not been widely published. It is recommended to perform a solubility test or start with a common concentration (e.g., 10 mM) in DMSO.[1][3] | N/A |
| Storage (Powder) | Store at -20°C for up to 3 years. | [3] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro assays.[6]
Materials and Equipment:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[7]
-
Calibrated analytical balance
-
Sterile conical microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials
-
Vortex mixer
-
Pipettors and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[8]
-
Consult the Safety Data Sheet (SDS) before use. The compound may cause skin, eye, and respiratory irritation.[5]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat, during handling.[8]
Workflow for Stock Solution Preparation
Caption: Workflow for Stock Solution Preparation.
Step-by-Step Procedure:
-
Calculation:
-
Determine the required volume of stock solution. For this example, we will prepare 1 mL.
-
Use the following formula to calculate the mass of the compound needed to make a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 282.56 g/mol x 1000
-
Mass (mg) = 2.826 mg
-
-
-
Weighing:
-
On a calibrated analytical balance, carefully weigh out approximately 2.83 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolution:
-
Recalculate the required volume of DMSO based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L) x 1,000,000
-
Example: If you weighed 2.90 mg: Volume (µL) = [2.90 / 282.56] / 0.010 x 1,000,000 = 1026 µL
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.[4]
-
-
Mixing:
-
Cap the tube securely and vortex the solution for 1-2 minutes until the solid is completely dissolved.[6]
-
Visually inspect the solution against a light source to ensure no particulates are present. If solubility is an issue, gentle warming (e.g., 37°C water bath) or sonication may be attempted, but stability under these conditions should be considered.[2]
-
-
Sterilization (for cell-based assays):
-
If the stock solution is intended for use in sterile cell culture, it can be filtered through a 0.22 µm syringe filter compatible with DMSO. High temperature or pressure sterilization is not recommended.[3]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[3]
-
Summary of Recommended Stock Solution Parameters
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous DMSO | A highly polar aprotic solvent capable of dissolving many organic molecules.[7] |
| Concentration | 10 mM (or as required) | A common starting concentration for in vitro screening. |
| Storage Temperature | -20°C or -80°C | For long-term stability.[3] |
| Shelf-Life (in solvent) | ~1 month at -20°C, ~6 months at -80°C | Re-test efficacy if stored for longer periods. Avoid repeated freeze-thaw cycles.[3] |
2. Preparation of Working Solutions for In Vitro Assays
The concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium for experiments.
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired sterile aqueous medium (e.g., cell culture medium, PBS).[1]
-
Important: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] A corresponding vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]
Mechanism of Action Visualization
The primary mechanism of action for biguanides involves the activation of the AMPK signaling pathway.
Caption: Biguanide Mechanism of Action.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
optimizing "1-(3,5-Dichlorophenyl)biguanide hydrochloride" experimental conditions
Technical Support Center: 1-(3,5-Dichlorophenyl)biguanide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of this compound (CAS 175205-04-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the biguanide class of compounds, which are known for their effects on cellular metabolism. Like other biguanides such as metformin and phenformin, its primary mechanism of action is believed to be the inhibition of mitochondrial respiratory chain Complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][4] Activated AMPK then modulates downstream pathways to restore energy balance, including inhibiting anabolic processes like mTORC1 signaling and promoting catabolic processes.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper handling and storage are critical for maintaining the compound's activity.
-
Solvent: Due to its hydrochloride salt form, the compound should have moderate aqueous solubility. However, for high-concentration stock solutions (e.g., 10-50 mM), using a polar organic solvent like anhydrous DMSO is recommended.
-
Preparation: Warm the vial to room temperature before opening. Prepare the stock solution by dissolving the compound in the chosen solvent. Gentle vortexing or sonication can aid dissolution.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: What is a typical effective concentration range for in vitro cell-based assays?
A3: The effective concentration can vary significantly depending on the cell type, assay duration, and endpoint being measured. For small molecule inhibitors, a typical starting range for cell-based assays is between 1-10 µM.[6] It is crucial to perform a dose-response experiment (e.g., from 100 nM to 100 µM) to determine the optimal, non-toxic concentration for your specific experimental system.[7]
Q4: How can I confirm that the compound is active and engaging its target in my cells?
A4: Target engagement can be confirmed by observing downstream effects of the proposed mechanism. Since biguanides activate AMPK, a common method is to perform a western blot to detect the phosphorylation of AMPK at Threonine-172 (p-AMPKα Thr172) and its direct substrate, Acetyl-CoA Carboxylase (p-ACC).[1][3] An increase in the phosphorylation of these proteins upon treatment is a strong indicator of target engagement.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Problem 1: No Observable Effect or Compound Inactivity
| Potential Cause | Troubleshooting Step & Rationale |
| Compound Degradation | Verify that the compound and stock solutions have been stored correctly (protected from light, moisture, and repeated freeze-thaw cycles).[5] If in doubt, prepare a fresh stock solution from new powder. |
| Poor Solubility / Precipitation | Visually inspect the culture medium after adding the compound. If precipitate or cloudiness is observed, the compound may be crashing out of solution. Solution: Lower the final concentration, increase the final DMSO concentration (while ensuring it remains non-toxic, typically ≤0.5%), or prepare the final dilution in pre-warmed medium.[5] |
| Sub-optimal Concentration | The concentration used may be too low to elicit a response. Solution: Perform a wide dose-response curve (e.g., 10 nM to 100 µM) to identify the IC50 or effective concentration for your specific cell line and endpoint.[6] |
| Incorrect Assay Timing | The cellular response may be time-dependent. Solution: Conduct a time-course experiment, measuring the endpoint at various time points (e.g., 6, 12, 24, 48 hours) to capture the optimal window for the effect.[7] |
| Cell Line Insensitivity | The cell line may lack the necessary transporters for compound uptake or have compensatory mechanisms that mask the effect. Solution: Confirm the expression of the target pathway (AMPK) in your cell line. Test the compound in a different, validated cell line known to be sensitive to biguanides (e.g., A549 lung cancer cells).[8] |
Problem 2: Excessive Cytotoxicity or Unexpected Cell Death
| Potential Cause | Troubleshooting Step & Rationale |
| Concentration Too High | High concentrations of biguanides can lead to severe mitochondrial stress and cytotoxicity unrelated to the intended AMPK signaling. Solution: Lower the concentration. Correlate the observed cell death with a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.[7] |
| Solvent Toxicity | The concentration of the vehicle (e.g., DMSO) may be too high for the cells. Solution: Ensure the final solvent concentration is low (typically ≤0.1%) and, critically, that the vehicle control contains the exact same final concentration of the solvent.[7] |
| Long-Term Treatment Effects | For experiments lasting several days, cell confluence and nutrient depletion can confound results. Solution: Seed cells at a lower initial density for long-term experiments. Consider replenishing the media with fresh compound every 48-72 hours to maintain a consistent concentration and nutrient supply.[9] |
| On-Target Toxicity | The intended target (mitochondrial Complex I) is crucial for cell survival. Severe inhibition can lead to cell death. Solution: This may be an unavoidable on-target effect. Analyze earlier time points or lower concentrations to uncouple the specific signaling effects from overt toxicity. |
Experimental Protocols & Data
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. A typical range would be from 200 µM down to ~10 nM. Also prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration] to calculate the IC50 value using non-linear regression.
Table 1: Hypothetical IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 72 | 15.2 |
| HCT116 | Colon Carcinoma | 72 | 11.8 |
| PC-3 | Prostate Adenocarcinoma | 72 | 25.4 |
Protocol 2: Western Blot for AMPK Activation
-
Cell Treatment: Seed cells in 6-well plates. When they reach ~70-80% confluency, treat them with the compound at the desired concentration (e.g., 1X and 5X the IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-ACC, anti-ACC, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway
References
- 1. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biguanide drugs enhance cytotoxic effects of cisplatin by depleting aspartate and NAD+ in sensitive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"1-(3,5-Dichlorophenyl)biguanide hydrochloride" solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(3,5-Dichlorophenyl)biguanide hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Initial troubleshooting should begin with gentle heating and agitation. Try warming the solution to 37°C and using a vortex mixer or sonicator for a short period. It's also crucial to confirm the pH of your buffer, as the solubility of biguanide compounds can be pH-dependent.
Q2: My compound precipitates out of solution after initial dissolution. What could be the cause and how can I prevent this?
A2: Precipitation after initial dissolution often points to the formation of a supersaturated solution that is not stable over time. This can be influenced by temperature changes or the presence of nucleation sites. To address this, ensure your stock solution is not overly concentrated. You might also consider preparing fresh solutions for each experiment or filtering the solution to remove any undissolved microparticles that could act as nucleation sites.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are commonly used to prepare stock solutions of compounds with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a frequent choice due to its ability to dissolve a wide range of organic molecules.[1] Ethanol can also be an option. When using a stock solution in an organic solvent for an aqueous-based experiment, it is critical to ensure that the final concentration of the organic solvent is low enough to not affect the biological system under study.
Q4: What are some common techniques to enhance the solubility of a biguanide compound?
A4: Several methods can be employed to improve solubility.[2][3][4] These include:
-
pH Adjustment: The solubility of ionizable compounds like biguanides can often be increased by adjusting the pH of the medium.
-
Cosolvents: The addition of a small amount of a water-miscible organic solvent (a cosolvent) to an aqueous solution can enhance the solubility of hydrophobic compounds.[3]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the dissolution rate.[2][3] Techniques like micronization can be employed for this purpose.[2][3]
Q5: How should I properly prepare a stock solution of this compound in DMSO?
A5: To prepare a stock solution in DMSO, start by accurately weighing the desired amount of the compound. Add the DMSO to the solid and use a vortex mixer to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary. Ensure the compound is completely dissolved before making further dilutions into your experimental media. It is also good practice to sterile-filter the DMSO stock solution if it will be used in cell culture experiments.
Solubility Data
The following table summarizes the hypothetical solubility of this compound in various common laboratory solvents. Please note that these are illustrative values and experimental determination is recommended for your specific experimental conditions.
| Solvent | Hypothetical Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | ~ 1 mg/mL | ~ 3.5 mM | Solubility can be pH-dependent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~ 2 mg/mL | ~ 7.1 mM | Buffering capacity may aid in maintaining a soluble form. |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | ≥ 88.5 mM | A good solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | ~ 5 mg/mL | ~ 17.7 mM | Can be used as a solvent or cosolvent. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent (e.g., Water, PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL or mM.
Visual Guides
Caption: A logical workflow for troubleshooting common solubility problems.
Caption: A hypothetical signaling cascade initiated by a biguanide compound.
References
preventing "1-(3,5-Dichlorophenyl)biguanide hydrochloride" precipitation in assays
Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6).[1][2][3][4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent compound precipitation during their assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A: this compound is a biguanide derivative.[1][6][7] Like many hydrochloride salts of organic bases, its solubility is highly dependent on pH.[8][9][10] The molecule is a weak base and is most soluble in its protonated (salt) form, which is favored in acidic conditions. As the pH of the solution increases towards neutral or alkaline conditions (typical for many biological assays), the compound can convert to its less soluble free base form, leading to precipitation.[10][11]
Q2: My stock solution in 100% DMSO is clear. Why do I see precipitation when I add it to my aqueous assay buffer?
A: A clear stock solution in a potent organic solvent like DMSO does not guarantee solubility in an aqueous environment.[12] The significant change in solvent polarity when a small volume of DMSO stock is diluted into a large volume of aqueous buffer can cause the compound's solubility limit to be drastically exceeded, resulting in precipitation.[12] This is a common issue known as kinetic solubility failure.[12]
Q3: What is the highest recommended final concentration of DMSO in an assay?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted standard in the industry.[12] While higher concentrations might improve the solubility of your compound, they also increase the risk of off-target effects or toxicity to the biological system (e.g., enzymes, cells) being studied.[12] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: How does temperature affect the solubility of this compound?
A: Temperature can have a significant impact on compound stability and solubility.[13][14] For most compounds, solubility increases with temperature. However, temperature changes can also affect the pKa of your buffer, which in turn alters the pH and can induce precipitation.[15] For instance, the pH of a Tris buffer can decrease significantly as the temperature rises from 4°C to 37°C.[15] It is crucial to consider the temperature at which the assay will be performed when selecting and preparing buffers.
II. Troubleshooting Guide: Precipitation in Assays
If you are observing precipitation of this compound in your assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Checks
-
Question: Is the final compound concentration exceeding its aqueous solubility limit?
-
Action: Review the literature or perform a solubility test (see Section IV) to determine the maximum soluble concentration in your specific assay buffer.
-
Solution: Lower the final concentration of the compound in your assay. Perform a dose-response curve to find the optimal concentration that is both effective and soluble.
-
-
Question: Is the final DMSO concentration appropriate?
-
Action: Calculate the final percentage of DMSO in your assay wells.
-
Solution: Ensure the final DMSO concentration is as low as possible, ideally ≤1%, and is consistent across all wells.[12]
-
Step 2: Buffer Optimization
-
Question: Is the pH of your assay buffer optimal for compound solubility?
-
Action: As a hydrochloride salt of a weak base, the compound is more soluble at a lower pH.[8][10] Measure the pH of your final assay buffer after all components have been added.
-
Solution: If your biological assay allows, try lowering the buffer pH. Even a small decrease (e.g., from 7.4 to 7.0) can significantly improve solubility. Test a range of buffers to find one that maintains both compound solubility and biological activity.[16][17][18]
-
-
Question: Could the buffer components be interacting with the compound?
-
Action: High concentrations of certain salts, especially phosphate, can sometimes reduce the solubility of other compounds or form insoluble complexes.[19]
-
Solution: Try switching to a different buffering agent (e.g., HEPES, MOPS, or Tris) that is compatible with your assay.[16][17][18] Assess solubility in the new buffer system.
-
Step 3: Modifying the Assay Protocol
-
Question: Does the order of reagent addition matter?
-
Action: Review your pipetting sequence. Adding a concentrated DMSO stock directly to a buffer without immediate and thorough mixing can create localized high concentrations that precipitate instantly.
-
Solution: Try pre-diluting the compound in an intermediate solution. Add the compound last to the assay plate and mix immediately and thoroughly.
-
-
Question: Can co-solvents or excipients be used?
-
Action: Investigate the use of solubility-enhancing agents that are compatible with your assay.
-
Solution: The addition of small amounts of co-solvents (e.g., polyethylene glycol, glycerol) or non-ionic surfactants can sometimes improve solubility. However, these must be tested for interference with the biological assay.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting flowchart for addressing compound precipitation.
III. Data Presentation
The following tables summarize hypothetical solubility data and recommended buffer conditions to guide your experimental setup.
Table 1: Solubility of this compound in Different Buffers
| Buffer System (50 mM) | pH | Maximum Soluble Concentration (µM) | Observation |
| Phosphate Buffer | 7.4 | < 5 | Heavy Precipitation |
| Phosphate Buffer | 6.5 | 25 | Slight Haze |
| HEPES Buffer | 7.4 | 15 | Light Precipitation |
| HEPES Buffer | 7.0 | 50 | Clear Solution |
| Tris Buffer | 8.0 | < 5 | Heavy Precipitation |
| Tris Buffer | 7.2 | 40 | Clear Solution |
Table 2: Recommended Starting Conditions for Assays
| Parameter | Recommended Condition | Rationale |
| Primary Buffer | 50 mM HEPES | Generally good buffering capacity and fewer interactions compared to phosphate.[17][19] |
| Starting pH | 7.0 - 7.2 | Balances physiological relevance with the need for a slightly acidic pH to improve solubility.[8][10] |
| Final DMSO | ≤ 0.5% | Minimizes solvent effects and potential for precipitation.[12] |
| Ionic Strength | Adjust with 50-100 mM NaCl | Mimics physiological conditions; high salt can sometimes affect solubility (common-ion effect).[20] |
| Additives | 0.01% BSA or 0.005% Tween-20 (if compatible) | Can help prevent non-specific binding and improve solubility of hydrophobic compounds. |
IV. Experimental Protocols
Protocol 1: Aqueous Solubility Assessment by Nephelometry
This protocol determines the concentration at which the compound precipitates in your assay buffer.
-
Materials:
-
10 mM stock of this compound in 100% DMSO.
-
Assay buffer of interest (e.g., 50 mM HEPES, pH 7.0).
-
Clear, flat-bottom 96-well microplates.
-
Plate reader with nephelometry (light scattering) capability.
-
-
Method:
-
Prepare Compound Plate: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO across a 96-well plate.
-
Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:100 dilution (final DMSO concentration of 1%). Mix immediately by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate using a nephelometer to measure the intensity of light scattered by any precipitate formed. The concentration at which the signal significantly rises above the background indicates the limit of solubility.
-
Protocol 2: General Assay Workflow to Minimize Precipitation
-
Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM HEPES, pH 7.0, with 100 mM NaCl). Filter and degas the buffer before use.
-
Reagent Preparation: Prepare all other assay components (enzyme, substrate, co-factors) in the assay buffer.
-
Compound Dilution: Prepare an intermediate dilution of your this compound stock solution in the assay buffer. For example, dilute the 10 mM DMSO stock 1:100 in assay buffer to get a 100 µM solution in 1% DMSO. Vortex immediately.
-
Assay Plate Setup:
-
Add the assay buffer to all wells.
-
Add other assay components (e.g., substrate, co-factors).
-
Add the enzyme solution to initiate the reaction (or cells, etc.).
-
Add the diluted compound solution to the appropriate wells as the final step.
-
-
Mixing: Immediately after adding the compound, mix the plate thoroughly using an orbital shaker for 30-60 seconds.
-
Incubation and Reading: Proceed with the standard incubation and reading steps for your specific assay.
V. Signaling Pathway Visualization
The biguanide class of molecules, which includes the well-known drug metformin, is known to influence cellular metabolism, often through the activation of AMP-activated protein kinase (AMPK).[21] The diagram below illustrates this hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for a biguanide compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 175205-04-6 [buyersguidechem.com]
- 3. This compound | 175205-04-6 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1-(3,5-Dichlorophenyl)biguanide hydrochloride-景明化工股份有限公司 [echochemical.com]
- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Factors affecting stability of drugs | PPTX [slideshare.net]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. Buffers for Biochemical Reactions [promega.com]
- 16. dalochem.com [dalochem.com]
- 17. msesupplies.com [msesupplies.com]
- 18. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 19. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3,5-Dichlorophenyl)biguanide hydrochloride and Potential Off-Target Effects
Disclaimer: There is limited publicly available information specifically on the off-target effects of 1-(3,5-Dichlorophenyl)biguanide hydrochloride. The following information is based on the known off-target effects of the broader biguanide class of compounds, such as metformin and phenformin. These potential off-target effects should be experimentally verified for this compound.
Troubleshooting Guides
Researchers using this compound may encounter unexpected cellular phenotypes. This guide provides a summary of known off-target effects of biguanides that could explain these observations.
Table 1: Summary of Potential Off-Target Effects of Biguanide Compounds
| Off-Target Effect | Biguanide(s) | Observed Concentration | Potential Impact on Experiments |
| Mitochondrial Complex I Inhibition | Metformin, Phenformin | Metformin: mM range (intracellular accumulation can be ~5-8 fold higher than media concentration)[1] | Altered cellular respiration, increased AMP/ATP ratio, induction of metabolic stress.[1] |
| AMPK Activation | Metformin, NT1014 | Metformin: mM range; NT1014: µM range[1] | Pleiotropic effects on cellular metabolism and growth pathways.[1] |
| mTOR Pathway Inhibition | Metformin, Phenformin, NT1014 | Metformin: 10 mM; Phenformin: 500 µM[2] | Inhibition of protein synthesis and cell growth.[2] |
| Increased Insulin Receptor Affinity | Phenformin, Metformin | Not specified | Enhanced insulin signaling, potentially confounding studies on glucose metabolism.[3] |
| PLD1 Expression Inhibition | Metformin, Phenformin | Metformin: 10 mM; Phenformin: 500 µM[2] | Altered lipid signaling and membrane trafficking.[2] |
| CLIC1 Inhibition | Metformin, Phenformin, Proguanil | IC50 values: Metformin ~9.4 mM, Phenformin ~0.53 mM, Proguanil ~0.054 mM[4] | Impaired glioblastoma stem cell viability, invasiveness, and self-renewal.[4] |
| Cell Proliferation Inhibition | NT1014, Metformin | NT1014: 0.1 to 1000 µM | Decreased cell viability in cancer cell lines. |
| Induction of G1 Cell Cycle Arrest/Apoptosis | NT1014 | Not specified | Altered cell cycle progression and increased cell death. |
| Hepatotoxicity/Nephrotoxicity | Polyhexamethylene biguanide (PHMB) | 32 mg/kg in rats (subchronic)[5] | Organ damage at high concentrations in vivo.[5][6] |
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell proliferation in our cancer cell line treated with this compound, which is not our intended target. What could be the cause?
A1: Biguanides, as a class, are known to have anti-proliferative effects on various cancer cells.[4][7] This is often mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation.[2] Additionally, some biguanides can induce G1 cell cycle arrest and apoptosis.
Q2: Our experiments on cellular metabolism are showing unexpected changes in the AMP/ATP ratio after treatment. Could this be an off-target effect?
A2: Yes, a primary and widely accepted off-target effect of biguanides is the inhibition of mitochondrial complex I of the electron transport chain.[1] This inhibition leads to decreased ATP synthesis and a corresponding increase in the AMP/ATP ratio, which is a state of cellular energy stress.[1] This, in turn, activates AMPK.[1]
Q3: We are studying insulin signaling and have noticed enhanced insulin sensitivity in our cells treated with our biguanide compound. Is this a known effect?
A3: Studies on phenformin and metformin have shown that these biguanides can enhance insulin binding to its receptors in various cell types.[3] This effect appears to be due to an increase in the insulin receptor's affinity rather than an increase in the number of receptors.[3] This could certainly confound studies focused on insulin signaling pathways.
Q4: How can we minimize or control for these potential off-target effects in our experiments?
A4: To minimize off-target effects, it is crucial to perform dose-response studies to determine the lowest effective concentration of this compound for your intended application. For controlling for off-target effects, consider the following:
-
Use of structurally unrelated inhibitors: If you are targeting a specific pathway, use another inhibitor with a different mechanism of action to confirm your findings.
-
Rescue experiments: If the biguanide is hypothesized to inhibit a particular enzyme, try to rescue the phenotype by adding back the product of that enzyme.
-
Measure key off-target pathway markers: Routinely probe for the activation of AMPK (e.g., by checking the phosphorylation status of AMPK and its downstream target ACC) and inhibition of the mTOR pathway (e.g., by checking the phosphorylation status of S6K and 4E-BP1).
Q5: Are there any known toxicities associated with biguanides?
A5: While generally considered safe at therapeutic doses, some biguanides have known toxicities. Phenformin was withdrawn from the market in many countries due to its association with a higher incidence of lactic acidosis.[1] High doses of other biguanides like polyhexamethylene biguanide (PHMB) have been shown to cause liver and kidney damage in animal studies.[5][6] It is important to perform cytotoxicity assays to determine the safe concentration range for your specific cell type.
Experimental Protocols
Protocol 1: Assessment of AMPK Activation via Western Blotting
This protocol allows for the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify band intensities. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound. Include untreated and vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Biguanide-mediated activation of AMPK and inhibition of the mTORC1 pathway.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel function of biguanides in inhibition of phospholipase D1 expression via a translational mechanism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro effect of biguanides and sulfonylureas on insulin binding of its receptors in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Chloride Intracellular Channel 1 (CLIC1) as Biguanide Class-Effect to Impair Human Glioblastoma Stem Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological assessment of polyhexamethylene biguanide for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
improving "1-(3,5-Dichlorophenyl)biguanide hydrochloride" stability in solution
Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of biguanide compounds in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. While specific data for this compound is limited, data from related biguanides like Metformin and Polyhexamethylene biguanide (PHMB) suggest that extreme pH conditions (both acidic and alkaline) and high temperatures can lead to degradation.
Q2: What is the recommended pH range for solutions of this compound?
A2: Based on studies of similar biguanide compounds, a pH range of 4-8 is generally recommended for maintaining stability in aqueous solutions.[1] Strong acidic and alkaline conditions should be avoided, as they have been shown to cause significant degradation of related compounds. For instance, Metformin has been observed to be particularly labile in strong alkaline environments.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in tightly sealed containers in a cool, dark, and well-ventilated place.[2] For short-term storage, refrigeration at 4°C is advisable. Studies on Metformin hydrochloride have shown stability in stock solutions for up to 30 days at 4°C.[1][3] For longer-term storage, freezing at -20°C is recommended, with studies on Metformin in plasma showing stability for at least 24 hours.[1][3] It is crucial to protect the compound from moisture.[2]
Q4: Is this compound sensitive to light?
A4: Biguanide compounds like PHMB are generally considered to be photostable. However, as a general precautionary measure in a laboratory setting, it is always good practice to store solutions in amber vials or protect them from direct light exposure to minimize any potential for photodegradation.
Q5: What are the common degradation products of biguanides?
A5: Degradation of biguanides can lead to the formation of various related substances. While the specific degradation products of this compound are not well-documented in publicly available literature, forced degradation studies on similar compounds can provide insights. For researchers needing to identify and quantify potential degradants, developing a stability-indicating analytical method, such as HPLC-UV, is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the this compound solution.
Troubleshooting Steps:
-
Verify Solution Age and Storage Conditions: Confirm that the solution was prepared recently and has been stored under the recommended conditions (see FAQ Q3).
-
Check pH of the Solution: Measure the pH of your experimental buffer or solution. If it falls outside the recommended range of 4-8, consider adjusting it or preparing a fresh solution in a more suitable buffer.
-
Analytical Verification: If possible, verify the concentration and purity of your solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method would be ideal to separate the parent compound from any potential degradation products.
-
Prepare Fresh Solution: When in doubt, prepare a fresh solution of this compound from the solid compound.
Issue 2: Precipitation Observed in the Solution
Possible Cause: Poor solubility or changes in solution conditions (e.g., temperature, pH).
Troubleshooting Steps:
-
Confirm Solvent and Concentration: Ensure that the solvent used is appropriate and that the concentration does not exceed the solubility limit of this compound. Information on its solubility in common laboratory solvents may be limited, so empirical testing may be necessary.
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
Adjust pH: The solubility of biguanide hydrochlorides can be pH-dependent. Adjusting the pH within the stable range (4-8) may improve solubility.
-
Filter the Solution: If precipitation persists, you may need to filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved material before use, and then confirm the concentration of the filtrate.
Data Presentation
Table 1: Stability of Metformin Hydrochloride Stock Solution
| Storage Temperature (°C) | Duration | Stability |
| 25 | 6 hours | Stable[1][3] |
| 25 | 24 hours | Unstable[1] |
| 4 | 30 days | Stable[1][3] |
Table 2: Stability of Metformin Hydrochloride in Human Plasma
| Storage Temperature (°C) | Duration | Stability |
| 25 | 6 hours | Stable[1][3] |
| -20 | 24 hours | Stable[1][3] |
| -20 (3 Freeze-Thaw Cycles) | 3 days per cycle | Stable[1] |
Table 3: Degradation of Metformin in Solution under Stress Conditions
| Condition | Degradation (%) | Time (minutes) |
| 0.01 M HCl | 5.73 | 240[2] |
| 0.1 M HCl | 6.73 | 240[2] |
| 0.3% H₂O₂ | 6.58 | Not specified[2] |
| 3% H₂O₂ | 7.95 | Not specified[2] |
| 0.01 M NaOH | 9.11 | 240[2] |
| 0.1 M NaOH | 60.92 | 240[2] |
Note: The data in the tables above are for Metformin Hydrochloride and should be used as a general guide for handling this compound, a related biguanide compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry container.
-
Dissolution: Add the desired solvent (e.g., sterile water, DMSO, or an appropriate buffer) to the powder.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (4°C for short-term, -20°C for long-term).
Protocol 2: Stability-Indicating HPLC Method for Biguanides (General Example)
This is a general protocol based on methods developed for other biguanides and should be optimized for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is often suitable.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the buffer should be within the stable range for the compound (e.g., pH 5.2).[1][3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set to the λmax of this compound. For related compounds like Metformin, this is around 233 nm.[1]
-
Forced Degradation Study: To validate the method as "stability-indicating," samples of the drug solution should be subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The method should be able to separate the peak of the intact drug from the peaks of the degradation products.
Visualizations
Caption: Experimental workflow for the preparation, storage, and use of this compound solutions.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Caption: Potential application of biguanides as precursors in the synthesis of 1,3,5-triazine derivatives with anticancer properties.
References
troubleshooting inconsistent results with "1-(3,5-Dichlorophenyl)biguanide hydrochloride"
Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance on troubleshooting experimental challenges with this compound.
1. Solubility and Stock Solution Preparation
Question: I am having trouble dissolving this compound. What are the recommended solvents and how should I prepare my stock solutions?
Answer:
Data Presentation: Solubility of Related Biguanide Hydrochlorides
| Solvent | Solubility of 1-(3-Chlorophenyl)biguanide hydrochloride | Recommended Starting Concentration for this compound |
| Water | Soluble | Start with 10-25 mg/mL. Sonication may be required. |
| DMSO | Soluble | Start with 25-50 mg/mL. |
| Ethanol | Sparingly Soluble | Not recommended for high concentration stocks. |
Troubleshooting Tips:
-
Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid dissolution.
-
Warming: Gentle warming (to no more than 37°C) can also improve solubility in aqueous buffers.
-
Fresh Solutions: It is recommended to prepare fresh aqueous solutions daily. Stock solutions in DMSO can be stored at -20°C for short periods, but it is advisable to aliquot to avoid repeated freeze-thaw cycles.
2. Compound Stability and Storage
Question: How should I store this compound and its solutions to prevent degradation?
Answer:
Proper storage is crucial to maintain the integrity of the compound and ensure reproducible experimental results.
Troubleshooting Tips:
-
Solid Compound: Store the solid powder at room temperature in a dry, dark place. The compound is hygroscopic, so it should be kept in a tightly sealed container.
-
Stock Solutions:
-
DMSO Stocks: Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Aqueous Stocks: Prepare fresh daily. Biguanides in aqueous solutions can be susceptible to degradation over time.
-
-
Light Sensitivity: Protect solutions from direct light to prevent potential photodegradation.
3. Inconsistent Results in Cell-Based Assays
Question: I am observing significant variability in the efficacy of this compound in my cell-based assays. What could be the cause?
Answer:
Inconsistent results in cell-based assays with biguanides can stem from several factors, a primary one being variable cellular uptake.
Key Factors Influencing Variability:
-
Organic Cation Transporters (OCTs): The cellular uptake of many biguanides is mediated by OCTs. The expression levels of these transporters can vary significantly between different cell lines and even within the same cell line under different culture conditions, leading to inconsistent intracellular concentrations of the compound.[1]
-
Cell Passage Number: As cells are passaged, their characteristics, including transporter expression, can change. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Culture Conditions: Factors such as confluency, pH of the media, and serum concentration can influence cellular metabolism and drug uptake, thereby affecting the compound's efficacy.
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
4. Purity and Potential Impurities
Question: Could impurities in my this compound be affecting my results?
Answer:
Yes, impurities from the synthesis process can lead to inconsistent biological activity. Common impurities in biguanide synthesis can include unreacted starting materials or side-products like melamine.[2]
Troubleshooting Tips:
-
Source of Compound: Ensure you are using a high-purity compound from a reputable supplier. Check the certificate of analysis for purity information.
-
HPLC Analysis: If you suspect impurities, the purity of the compound can be verified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
1. Protocol for AMPK Activation Analysis by Western Blot
This protocol details the steps to assess the activation of AMP-activated protein kinase (AMPK) in response to treatment with this compound.
Experimental Workflow for AMPK Western Blot
Caption: A streamlined workflow for analyzing AMPK activation via Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
2. Protocol for Assessing Inhibition of Mitochondrial Respiration
This protocol outlines a method to measure the effect of this compound on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Signaling Pathway: Biguanide Effect on Mitochondria
Caption: The inhibitory effect of biguanides on mitochondrial complex I.
Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
-
Compound Injection and Measurement:
-
Prepare a stock solution of this compound in the assay medium.
-
Load the compound into the appropriate injection port of the sensor cartridge.
-
The Seahorse XF Analyzer will measure the basal OCR before injecting the compound and will continue to measure OCR after the injection to determine the inhibitory effect.
-
A typical Mito Stress Test injection series would be:
-
Port A: this compound or vehicle.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupler).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
By following these guidelines and protocols, researchers can better control for variables, troubleshoot inconsistencies, and obtain more reliable and reproducible data in their experiments with this compound.
References
"1-(3,5-Dichlorophenyl)biguanide hydrochloride" dose-response curve issues
Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments, with a specific focus on dose-response curve abnormalities.
Disclaimer: this compound is a research compound with limited publicly available experimental data. The protocols and troubleshooting guides provided herein are based on the known properties of the biguanide class of molecules and general principles of cell-based assays. Researchers must optimize these recommendations for their specific experimental setup.
I. Troubleshooting Guides
Researchers using this compound may encounter several issues that can lead to inconsistent or uninterpretable dose-response curves. This section provides a systematic approach to identifying and resolving these common problems.
Troubleshooting Workflow for Dose-Response Curve Issues
The following diagram outlines a logical workflow for troubleshooting unexpected results in your dose-response experiments.
Caption: Troubleshooting workflow for atypical dose-response curves.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| High Variability in IC50 Values | - Inconsistent cell seeding density.- Variation in cell passage number and health.- Inconsistent incubation times.- Repeated freeze-thaw cycles of compound stock. | - Use a cell counter for accurate seeding.- Use cells within a consistent and low passage number range.- Standardize all incubation periods.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| No Dose-Response (Flat Curve) | - Compound is inactive in the tested concentration range.- Compound precipitated out of solution.- Incorrect assay endpoint for the compound's mechanism.- Compound degradation. | - Test a wider and higher concentration range.- Visually inspect for precipitation; prepare fresh dilutions and vortex thoroughly.- Confirm the expected mechanism (e.g., AMPK activation) and that the assay measures a relevant downstream effect.- Prepare fresh stock solutions from powder. |
| Biphasic (U-shaped or Inverted U-shaped) Curve | - Off-target effects at different concentrations.- Compound cytotoxicity at higher concentrations masking the primary effect.- Hormesis: a stimulatory effect at low doses and inhibitory at high doses. | - Investigate potential off-target activities through literature searches for similar compounds.- Perform a separate cytotoxicity assay to determine the toxic concentration range.- Use non-linear regression models that can fit biphasic curves to better analyze the data. |
| Shallow Dose-Response Curve | - The compound has a complex mechanism of action.- The assay has a narrow dynamic range.- High cell-to-cell variability in response. | - Ensure the assay conditions are optimized for a robust signal-to-noise ratio.- Consider single-cell analysis techniques if available to investigate population heterogeneity. |
| Compound Precipitation in Media | - Poor aqueous solubility of the compound.- High final concentration of DMSO in the media. | - Prepare stock solutions in 100% DMSO and perform serial dilutions in culture medium.- Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity and precipitation.- Vortex solutions thoroughly after dilution. If precipitation persists, sonication or gentle warming may be attempted, but stability should be confirmed. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: Based on common practice for biguanide compounds, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the likely mechanism of action for this compound?
A2: As a member of the biguanide family, this compound is predicted to function as an activator of AMP-activated protein kinase (AMPK). This is often an indirect activation resulting from the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.
AMPK Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Q3: How can I confirm that this compound is activating AMPK in my cells?
A3: The most common method to confirm AMPK activation is by Western blot. You should probe for the phosphorylated form of AMPK at threonine 172 (p-AMPKα Thr172) and compare it to the total AMPKα protein levels. An increase in the p-AMPKα/total AMPKα ratio indicates activation. It is also recommended to probe for the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).
Q4: My dose-response curve shows that cell viability increases at low concentrations of the compound before decreasing at higher concentrations. What does this mean?
A4: This is a biphasic or hormetic response. It can occur for several reasons, including the possibility that the compound has a growth-promoting effect at low concentrations or that it is causing cellular stress that leads to a compensatory proliferative response. At higher concentrations, the cytotoxic effects become dominant.
III. Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific cell type and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration is ≤0.5%.
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for AMPK Activation
This protocol is to confirm the activation of AMPK by this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Calculate the ratio of phosphorylated protein to total protein for AMPK and ACC to determine the extent of activation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for AMPK activation analysis by Western blot.
minimizing toxicity of "1-(3,5-Dichlorophenyl)biguanide hydrochloride" in normal cells
Disclaimer: Direct experimental data on the toxicity of 1-(3,5-Dichlorophenyl)biguanide hydrochloride in normal cells is limited in publicly available literature. The following information is extrapolated from studies on structurally related biguanide compounds, such as phenformin and metformin, and other dichlorophenyl-containing molecules. Researchers should use this information as a guide and validate findings for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for biguanides in normal cells?
A1: The primary mechanism of toxicity for many biguanides involves the inhibition of mitochondrial respiratory chain Complex I.[1] This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in the AMP/ATP ratio.[1] This energy stress can subsequently trigger downstream events, including oxidative stress and apoptosis.
Q2: How can I assess the cytotoxicity of this compound in my cell line?
A2: Standard cytotoxicity assays can be employed to determine the concentration-dependent effects of the compound on cell viability. Commonly used methods include the MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity, and trypan blue exclusion or lactate dehydrogenase (LDH) release assays, which assess membrane integrity.[2][3] It is recommended to perform these assays at multiple time points to capture both acute and delayed toxicity.
Q3: What are the expected signs of mitochondrial toxicity in cells treated with this compound?
A3: Signs of mitochondrial toxicity include a decrease in oxygen consumption rate (OCR), a reduction in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and altered mitochondrial morphology (e.g., fragmentation).[4][5] These can be measured using techniques like high-resolution respirometry, fluorescent probes (e.g., TMRM, MitoSOX™), and live-cell imaging.
Q4: Can this compound induce oxidative stress?
A4: Yes, based on data from related biguanides, it is plausible that this compound can induce oxidative stress.[6][7] Inhibition of Complex I can lead to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide radicals and other ROS.[6] This imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress.
Q5: What is the likely mode of cell death induced by this compound at toxic concentrations?
A5: At toxic concentrations, biguanides can induce apoptosis, or programmed cell death.[8][9] Key indicators of apoptosis include caspase activation (particularly caspase-3 and -9), DNA fragmentation, and phosphatidylserine externalization on the cell membrane.[8][10]
Q6: Are there any strategies to mitigate the toxicity of this compound in my experiments with normal cells?
A6: Several strategies can be explored to minimize off-target toxicity. Co-treatment with antioxidants (e.g., N-acetylcysteine) may counteract oxidative stress. Providing alternative energy substrates in the culture medium could help bypass the effects of Complex I inhibition. Additionally, careful dose-response studies are crucial to identify a therapeutic window that maximizes the desired effect while minimizing toxicity to normal cells.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or culture medium to create a humidity barrier.
-
Issue 2: Unexpectedly low or no toxicity observed.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: Biguanide-induced toxicity can be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) to allow for the development of cytotoxic effects.
-
-
Possible Cause 2: Cell line is resistant to mitochondrial inhibition.
-
Solution: Some cell lines have a highly glycolytic phenotype and are less reliant on oxidative phosphorylation for ATP production. Consider using a cell line known to be sensitive to mitochondrial inhibitors or culture your cells in a medium containing galactose instead of glucose to force reliance on mitochondrial respiration.[11]
-
-
Possible Cause 3: Compound degradation.
-
Solution: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles.
-
Issue 3: Difficulty in interpreting mitochondrial function assays.
-
Possible Cause 1: Sub-optimal cell density for respirometry.
-
Possible Cause 2: Photobleaching or toxicity of fluorescent dyes.
-
Solution: Use the lowest possible dye concentration and light exposure that still provide a detectable signal. Include a vehicle-treated control to monitor for any dye-induced artifacts.
-
-
Possible Cause 3: Misinterpretation of changes in mitochondrial membrane potential.
-
Solution: A decrease in membrane potential can indicate mitochondrial dysfunction. However, it can also be a consequence of apoptosis. Correlate changes in membrane potential with other markers of mitochondrial health and cell viability.[12]
-
Quantitative Data Summary
Table 1: Cytotoxicity of Biguanide Derivatives in Normal Cell Lines (Illustrative Data)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Phenformin | IMR90 (lung fibroblasts) | Cell Viability | 72 | ~100 | [14] |
| Metformin | hTERT-HPNE (pancreatic cells) | Cell Viability | 72 | >1000 | [14] |
| Polyhexamethylene biguanide (PHMB) | L929 (murine fibroblasts) | Cell Viability (ISO 10993-5) | 72 | Low µg/mL range | [15] |
| Polyhexamethylene biguanide (PHMB) | Human Keratinocytes (HaCaT) | Cell Viability (ISO 10993-5) | 72 | Low µg/mL range | [15] |
Note: This table provides illustrative data from related biguanide compounds to give a general sense of the potential cytotoxic concentrations. The actual IC50 for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration
This protocol outlines the use of high-resolution respirometry to measure the effect of this compound on mitochondrial function in intact cells.
-
Cell Preparation: Culture normal cells to ~80% confluency. Harvest the cells by trypsinization, wash with fresh culture medium, and resuspend in respiration buffer (e.g., MiR05) at a concentration of 1 x 10^6 cells/mL.
-
Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of the cell suspension to the instrument chambers and allow the signal to stabilize to measure the basal oxygen consumption rate (OCR).
-
Compound Addition: Inject the desired concentration of this compound into the chambers and record the OCR.
-
Mitochondrial Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
Data Analysis: Normalize the OCR data to the cell number. Compare the different respiratory parameters between treated and untreated cells.[13][16]
Protocol 2: Measurement of Oxidative Stress
This protocol describes the use of a fluorescent probe to detect intracellular reactive oxygen species (ROS).
-
Cell Seeding: Seed normal cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add a working solution of a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and incubate according to the manufacturer's instructions, protected from light.[17][18]
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and normalize the readings to a measure of cell number (e.g., from a parallel plate stained with crystal violet) to account for any cytotoxicity.[18]
Protocol 3: Caspase-3 Activity Assay
This protocol details a fluorometric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis: Treat cells with this compound in a multi-well plate. At the end of the treatment period, lyse the cells using a buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Reaction: Transfer the cell lysates to a black 96-well plate. Prepare a reaction mixture containing the caspase-3 substrate (e.g., Ac-DEVD-AMC) and add it to each well.[19][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow the activated caspase-3 to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleaved substrate using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[19][21]
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration of the cell lysate. Express the results as a fold-change in caspase-3 activity compared to the untreated control.
Visualizations
Caption: Proposed mechanism of toxicity for this compound.
Caption: Workflow for assessing the toxicity of this compound.
Caption: Intrinsic apoptosis pathway potentially activated by biguanide-induced mitochondrial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing how in vitro assay types predict in vivo toxicology data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of biguanides on oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyhexamethylene biguanide and chloroquine induce programmed cell death in Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biguanide-induced mitochondrial dysfunction yields increased lactate production and cytotoxicity of aerobically-poised HepG2 cells and human hepatocytes in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Gaining Insight into Mitochondrial Targeting: AUTAC-Biguanide as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of polyaminopropyl biguanide and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 18. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. caspase3 assay [assay-protocol.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Technical Support Center: Quality Control for the Synthesis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 1-(3,5-Dichlorophenyl)biguanide hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Why is the yield of my this compound synthesis consistently low?
Possible Causes:
-
Incomplete Reaction: The reaction between 3,5-dichloroaniline and dicyandiamide may not have gone to completion.
-
Suboptimal Reaction Conditions: The reaction temperature, time, or pH may not be optimal for this specific substrate.
-
Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Loss during Work-up and Purification: Significant amounts of the product may be lost during filtration, washing, or recrystallization steps.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
-
Optimization of Reaction Conditions:
-
Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature.
-
pH: The reaction is typically carried out in an acidic medium. Ensure the pH is acidic throughout the reaction.
-
Reaction Time: Extend the reaction time if monitoring indicates an incomplete reaction.
-
-
Minimizing Side Reactions: Ensure the purity of starting materials. The self-condensation of dicyandiamide can be a side reaction.
-
Careful Purification:
-
When filtering the crude product, ensure the filter cake is washed with a minimal amount of cold solvent to avoid dissolving the product.
-
During recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.
-
Question 2: My final product is off-color (not white). What is the cause and how can I fix it?
Possible Causes:
-
Presence of Colored Impurities: Impurities from the starting materials or formed during the reaction can impart color to the final product.
-
Degradation: The product may have partially degraded due to excessive heat or prolonged reaction times.
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.
-
Multiple Recrystallizations: If a single recrystallization does not yield a white product, a second recrystallization may be necessary.
-
Optimize Reaction Conditions: Avoid excessive heating or prolonged reaction times to minimize degradation.
Question 3: The purity of my product, as determined by HPLC, is below the desired specification. What are the likely impurities and how can I remove them?
Possible Causes:
-
Unreacted Starting Materials: Residual 3,5-dichloroaniline or dicyandiamide may be present.
-
Side Products: Potential byproducts include melamine (from trimerization of dicyandiamide) and other related biguanide derivatives.
-
In-process Impurities: Impurities arising from the degradation of starting materials or the product itself.
Solutions:
-
Recrystallization: This is the most effective method for removing most impurities. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for purification, although this is less practical for large-scale synthesis.
-
Forced Degradation Studies: To identify potential degradation products, forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be performed. This helps in developing an HPLC method that can separate all potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method is the reaction of 3,5-dichloroaniline with dicyandiamide in an acidic aqueous or alcoholic medium, followed by heating under reflux. The product precipitates upon cooling and can be further purified by recrystallization.
Q2: What are the critical quality control tests for this compound?
The key quality control tests include:
-
Appearance: Visual inspection for physical state and color.
-
Identification: Confirmation of the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Quantitative analysis of the main compound and impurities, typically by HPLC.
-
Melting Point: A sharp melting point range indicates high purity. The reported melting point is around 251-255 °C.[1]
Q3: What are the expected spectral data for this compound?
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the dichlorophenyl ring and the protons of the biguanide moiety.
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the dichlorophenyl ring and the two carbons of the biguanide group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (245.02 g/mol ) and characteristic fragmentation patterns.[2]
Q4: What are the acceptance criteria for the purity of this compound?
For research purposes, a purity of ≥98% as determined by HPLC is generally considered acceptable. For pharmaceutical applications, stricter purity requirements would be defined based on regulatory guidelines, with specific limits for known and unknown impurities.
Experimental Protocols
Synthesis of this compound
Materials:
-
3,5-Dichloroaniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1 equivalent) in ethanol.
-
Add an equimolar amount of dicyandiamide to the solution.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified product under vacuum to a constant weight.
Quality Control Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2. ¹H and ¹³C NMR Spectroscopy
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) |
| Data to Acquire | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC for full characterization. |
3. Mass Spectrometry (MS)
| Parameter | Value |
| Technique | Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Mode | Positive |
| Data to Acquire | Full scan mass spectrum to determine the molecular weight and fragmentation pattern. |
Data Presentation
Table 1: Synthesis and Product Characterization Data
| Parameter | Expected Value |
| Theoretical Yield | Calculated based on the limiting reagent. |
| Actual Yield | Typically in the range of 70-85%. |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 251-255 °C[1] |
| Purity (by HPLC) | ≥98% |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | 30 °C |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Quality control workflow for the final product.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Validation & Comparative
A Comparative Guide: Metformin vs. 1-(3,5-Dichlorophenyl)biguanide hydrochloride in Cancer Cell Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anti-cancer properties of metformin and the current state of knowledge regarding 1-(3,5-Dichlorophenyl)biguanide hydrochloride.
While metformin has been the subject of extensive research for its therapeutic potential in oncology, a comprehensive literature search reveals a notable absence of publicly available studies on the anti-cancer effects of this compound. Consequently, a direct experimental comparison is not feasible at this time. This guide will therefore provide a detailed analysis of metformin's performance in cancer cells, supported by experimental data, and will outline the necessary experimental framework to evaluate a compound like this compound.
Metformin: A Multi-faceted Anti-Cancer Agent
Metformin, a widely prescribed drug for type 2 diabetes, has garnered significant attention for its anti-neoplastic properties.[1][2][3] Its mechanisms of action are multifaceted, primarily revolving around the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][5][6]
Mechanism of Action
Metformin's anti-cancer effects are attributed to both indirect (systemic) and direct (cellular) actions. Systemically, metformin can reduce circulating insulin and insulin-like growth factor 1 (IGF-1) levels, which are known to promote tumor growth.[4]
Directly within cancer cells, metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I.[5][7] This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, subsequently activating LKB1, a tumor suppressor, which in turn phosphorylates and activates AMPK.[8]
Activated AMPK orchestrates a cascade of downstream effects that collectively inhibit cancer cell growth, proliferation, and survival. A major downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer.[9][10][11] AMPK-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) and raptor leads to the inhibition of mTORC1, a central regulator of protein synthesis and cell growth.[6][9]
Effects on Cancer Cells
Cell Viability and Proliferation: Numerous in vitro studies have demonstrated that metformin can inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[4][12][13]
Apoptosis: Metformin has been shown to induce programmed cell death (apoptosis) in various cancer models.[14][15][16] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][16]
Cell Cycle Arrest: The anti-proliferative effects of metformin are also linked to its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[10][16] This is often associated with the downregulation of key cell cycle regulatory proteins like cyclin D1.[7][16]
Quantitative Data on Metformin's Anti-Cancer Effects
The following tables summarize quantitative data from various studies on the effects of metformin on cancer cell lines. It is important to note that the effective concentrations of metformin in vitro are often higher than the therapeutic plasma concentrations observed in diabetic patients.[4]
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Breast Cancer | MDA-MB-231 | 51.4 mM | Not Specified | [17] |
| Breast Cancer | MDA-MB-453 | 51.3 mM | Not Specified | [17] |
| Breast Cancer | BT474 | >100 mM | Not Specified | [17] |
| Cervical Cancer | HeLa | 7.492 µM | 72 hours | |
| Colorectal Cancer | HCT116 | 8 mM | 24 hours | [18] |
| Colorectal Cancer | HCT116 | 3.2 mM | 48 hours | [18] |
| Colorectal Cancer | HCT116 | 2.9 mM | 72 hours | [18] |
| Colorectal Cancer | SW620 | ~1.4 mM | 24, 48, or 72 hours | [18] |
| Lung Cancer | A549 | 2.11 mM (0.35 mg/ml) | 72 hours | [19] |
| Osteosarcoma | U2OS | 9.13 ± 0.3 mM | 72 hours | [12] |
| Osteosarcoma | MG63 | 8.72 ± 0.4 mM | 72 hours | [12] |
| Osteosarcoma | 143B | 7.29 ± 0.7 mM | 72 hours | [12] |
| Prostate Cancer | DU145 | >50 mM | 24 hours | [13] |
| Cancer Type | Cell Line | Metformin Concentration | Effect on Apoptosis | Reference |
| Breast Cancer | MDA-MB-231 | 5 mM | 7.0% increase | [14] |
| Breast Cancer | MDA-MB-231 | 20 mM | 39.6% increase | [14] |
| Breast Cancer | MDA-MB-435 | 20 mM | 17.7% increase | [14] |
| Oral Squamous Cell Carcinoma | CAL27 | 20 mM | 25.4% after 48h | [16] |
| Oral Squamous Cell Carcinoma | WSU-HN6 | 20 mM | 24.4% after 48h | [16] |
| Oral Squamous Cell Carcinoma | SCC25 | 20 mM | 43.7% after 48h | [16] |
| Pancreatic Cancer | PANC-1 | 20 mM | 16.36% increase | [20] |
| Pancreatic Cancer | PANC-1 | 40 mM | 31.02% increase | [20] |
Signaling Pathways and Experimental Workflows
Metformin's Anti-Cancer Signaling Pathway
Caption: Metformin's mechanism of action in cancer cells.
Generic Experimental Workflow for Evaluating Anti-Cancer Compounds
Caption: A typical workflow for assessing anti-cancer drug efficacy.
Experimental Protocols for Key Assays with Metformin
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of metformin (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining) [20]
-
Cell Seeding and Treatment: Seed cancer cells (e.g., PANC-1) in a 6-well plate and treat with different concentrations of metformin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
Cell Cycle Analysis [16]
-
Cell Culture and Treatment: Culture cancer cells (e.g., CAL27) and treat with metformin (e.g., 20 mM) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Metformin demonstrates significant anti-cancer activity across a variety of cancer types through well-defined mechanisms, primarily involving the activation of the AMPK signaling pathway and subsequent inhibition of mTOR. The provided quantitative data and experimental protocols offer a solid foundation for researchers investigating its therapeutic potential.
In contrast, there is a conspicuous absence of research on the anti-cancer properties of this compound in the public domain. To ascertain its potential as an anti-cancer agent and enable a meaningful comparison with metformin, it would be imperative to conduct a systematic evaluation following the experimental workflow outlined in this guide. Such studies would need to determine its effects on cancer cell viability, apoptosis, and cell cycle progression, as well as elucidate its underlying molecular mechanisms of action. Until such data becomes available, a direct comparison remains speculative.
References
- 1. [PDF] Anticancer activity of metformin: a systematic review of the literature | Semantic Scholar [semanticscholar.org]
- 2. Anticancer activity of metformin: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Cell Viability Assay - Day 3 - Diary Of A Cancer Researcher [diaryofacancerresearcher.com]
- 8. Dual anticancer role of metformin: an old drug regulating AMPK dependent/independent pathways in metabolic, oncogenic/tumorsuppresing and immunity context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metformin in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medic.upm.edu.my [medic.upm.edu.my]
- 20. europeanreview.org [europeanreview.org]
A Comparative Mechanistic Analysis: 1-(3,5-Dichlorophenyl)biguanide hydrochloride and Phenformin
A deep dive into the molecular mechanisms of two potent biguanides, this guide offers a comparative analysis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride and the well-characterized phenformin. Tailored for researchers, scientists, and drug development professionals, this document elucidates their core mechanisms of action, supported by experimental data and detailed protocols.
The biguanide class of drugs, most notably metformin, has been a cornerstone in the management of type 2 diabetes for decades. Beyond their antihyperglycemic effects, biguanides like phenformin have garnered significant interest for their potential applications in oncology due to their profound impact on cellular metabolism. This guide focuses on a comparative analysis of phenformin and the less-characterized this compound, exploring their shared primary mechanism and the structural nuances that likely differentiate their potency and cellular effects.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The principal mechanism of action for both phenformin and, by inference from its structure, this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This shift in the cell's energy status is the critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3][4]
Activated AMPK orchestrates a cellular response to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes. This cascade of events underlies the therapeutic effects of biguanides in metabolic diseases and their potential as anti-cancer agents.[5]
Structural Insights and Inferred Mechanism of this compound
While direct experimental data on the biological activity of this compound is scarce in publicly available literature, its mechanism of action can be inferred from its chemical structure and the established structure-activity relationships of biguanide derivatives.
The core biguanide structure is the pharmacophore responsible for the inhibition of mitochondrial complex I. The key differentiator among biguanide analogues is the substitution on the phenyl ring. Phenformin possesses a phenethyl group, which contributes to its lipophilicity and potent inhibition of mitochondrial respiration.[1]
In this compound, the presence of two chlorine atoms on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. Studies on other chlorinated arylbiguanide derivatives have shown that such substitutions can enhance cytotoxic activity and the inhibition of cellular stress responses.[6][7] The dichlorophenyl moiety likely enhances the compound's ability to interact with and inhibit mitochondrial complex I, potentially leading to a potency comparable to or greater than that of phenformin.
Comparative Potency and Cellular Effects
Phenformin is recognized as a significantly more potent inhibitor of mitochondrial respiration than metformin.[2] This increased potency is attributed to its greater lipophilicity, which facilitates its accumulation within the mitochondrial matrix where Complex I is located.[2] While specific IC50 values for this compound are not available, the hydrophobic nature of the dichlorophenyl group suggests that it may also exhibit high potency.
The downstream consequences of mitochondrial complex I inhibition by both compounds are expected to be similar, primarily mediated by AMPK activation. This includes the inhibition of gluconeogenesis, suppression of the mTOR pathway, and induction of metabolic stress that can be selectively toxic to cancer cells.[1]
Table 1: Comparative Quantitative Data
| Parameter | This compound | Phenformin |
| Mitochondrial Complex I Inhibition (IC50) | Data not available | Varies by experimental conditions (µM to low mM range) |
| Cellular Oxygen Consumption Inhibition (IC50) | Data not available | ~3.8 µM (143B and HepG2 cells)[8] |
| AMPK Activation | Inferred to be a potent activator | Potent activator[9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for biguanides and a typical experimental workflow for assessing their effects.
Caption: Core signaling pathway of biguanide-induced AMPK activation.
Caption: Experimental workflow for comparing the effects of biguanides.
Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure the real-time oxygen consumption rate (OCR) of cells treated with biguanides.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Treatment: Treat cells with varying concentrations of this compound or phenformin for a specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
XF Analyzer Measurement: Load the plate into the Seahorse XF Analyzer. A baseline OCR is measured, followed by sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the effects of the different biguanides on the various respiratory parameters.
Western Blot for AMPK Activation
Objective: To determine the effect of biguanides on the phosphorylation and activation of AMPK.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the biguanides for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK as a loading control.
-
Densitometry: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.
Conclusion
Both phenformin and this compound are potent biguanides that are expected to exert their primary biological effects through the inhibition of mitochondrial complex I and subsequent activation of AMPK. While phenformin is a well-established potent mitochondrial inhibitor, the dichlorophenyl substitution on this compound suggests it is also likely to be a highly active compound. Further experimental studies are warranted to directly quantify the potency of this compound and to fully elucidate its pharmacological profile in comparison to other biguanides. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Biguanide Derivatives in Anticancer Therapy
An Objective Analysis of Metformin, Phenformin, and Buformin for Researchers and Drug Development Professionals
The repurposing of biguanide derivatives, traditionally used as antihyperglycemic agents, has garnered significant interest in oncology. This guide provides a comparative analysis of the three primary biguanides—metformin, phenformin, and buformin—focusing on their anticancer activity, mechanisms of action, and supported by experimental data.
Mechanism of Action: A Shared Pathway
The primary anticancer mechanism for all three biguanides involves the inhibition of Complex I in the mitochondrial electron transport chain.[1][2] This action decreases cellular ATP levels, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[5][6] While this core mechanism is shared, the potency of mitochondrial inhibition and the subsequent downstream effects vary significantly among the derivatives.[2]
Figure 1. Core signaling pathway of biguanide derivatives.
Comparative Anticancer Potency: In Vitro Data
Experimental data consistently demonstrates a clear hierarchy in the anticancer potency of these derivatives. Phenformin is significantly more potent than metformin, with buformin exhibiting intermediate activity.[2][7] This is largely attributed to differences in their lipophilicity; phenformin's higher lipophilicity allows it to accumulate more readily within cells and mitochondria, independent of organic cation transporters that metformin relies on.[8][9]
The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency. The tables below summarize IC50 values from various studies, illustrating the superior potency of phenformin and buformin across different cancer cell lines.
Table 1: Comparative IC50 Values of Biguanides in Various Cancer Cell Lines (72-hour treatment)
| Cell Line (Cancer Type) | Metformin (mM) | Phenformin (mM) | Buformin (µM) | Data Source(s) |
| ECC-1 (Endometrial) | 1.6 | - | 150 | [10] |
| Ishikawa (Endometrial) | 1.4 | - | 8 | [10] |
| SKOV3 (Ovarian) | >10 (approx.) | 0.9 | - | [8] |
| Hey (Ovarian) | >10 (approx.) | 1.75 | - | [8] |
| IGROV-1 (Ovarian) | >10 (approx.) | 0.8 | - | [8] |
| C33A (Cervical) | - | - | 236.2 | [11] |
| Hcc94 (Cervical) | - | - | 166.1 | [11] |
| SiHa (Cervical) | - | - | 622.8 | [11] |
| HeLa (Cervical) | - | - | 1202 | [11] |
| SH-SY5Y (Neuroblastoma) | No IC50 obtained | 2.76 | - | [9] |
| T47D (Breast) | 13.98 | 0.19 | - | [12] |
| MDA-MB-231 (Breast) | 8.89 | 0.09 | - | [12] |
Note: IC50 values are highly dependent on experimental conditions and cell line. This table is for comparative purposes.
Studies have shown that the EC50 of metformin can be 25 to over 15,000,000 times higher than that of phenformin in various cancer cell lines, including melanoma, breast, colon, lung, and prostate cancer.[13] Similarly, buformin demonstrates significantly lower IC50 values than metformin in endometrial cancer cells.[10]
Experimental Protocols
Accurate and reproducible data are the foundation of comparative analysis. Below are detailed methodologies for key experiments used to evaluate the anticancer activity of biguanides.
Figure 2. General workflow for assessing anticancer activity.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[14]
-
Principle: Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[15] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the biguanide derivatives. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[18]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.[16]
-
Solubilization: Carefully remove the MTT medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[21]
-
Protocol:
-
Cell Preparation: Culture and treat cells with biguanides as desired. Harvest both adherent and floating cells.[20]
-
Washing: Wash cells with cold PBS and then resuspend in 1X Binding Buffer.[21]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry within one hour.[22] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[20]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[23]
-
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for discrimination between cell cycle phases.
-
Protocol:
-
Cell Collection: Harvest treated and control cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping.[24][25] Cells can be stored at 4°C for several weeks.[25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]
-
Staining: Resuspend the cell pellet in a PI staining solution that also contains RNase A to prevent staining of double-stranded RNA.[23][25]
-
Incubation: Incubate for at least 30 minutes at room temperature.[24]
-
Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence on a linear scale.[23]
-
Safety and Clinical Considerations
The primary factor limiting the clinical use of phenformin and buformin is their increased risk of lactic acidosis, a serious metabolic complication.[2] Phenformin was withdrawn from the market in many countries due to a 10- to 20-fold higher risk of this side effect compared to metformin.[8][10] Metformin's favorable safety profile is a key reason it remains a first-line therapy for type 2 diabetes and the primary biguanide investigated in clinical cancer trials.[2][4]
Figure 3. Comparison of biguanide properties.
Conclusion
Preclinical evidence strongly indicates that phenformin and buformin are significantly more potent anticancer agents than metformin in vitro and in vivo.[10][26][27] However, this increased potency is coupled with a higher risk of toxicity, primarily lactic acidosis.[2] Metformin's established safety profile makes it the most viable candidate for current clinical trials.[8] Future research may focus on developing strategies to mitigate the toxicity of phenformin and buformin or on designing novel biguanide derivatives that retain high potency with an improved safety profile, potentially offering more powerful tools in the fight against cancer.
References
- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. immunomet.com [immunomet.com]
- 4. Metformin increases chemo-sensitivity via gene downregulation encoding DNA replication proteins in 5-Fu resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The LKB1/AMPK signaling pathway has tumor suppressor activity in acute myeloid leukemia through the repression of mTOR-dependent oncogenic mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of 1-(3,5-Dichlorophenyl)biguanide hydrochloride: A Comparative Analysis with Known Dihydrofolate Reductase Inhibitors
An objective comparison of the putative dihydrofolate reductase inhibitor 1-(3,5-Dichlorophenyl)biguanide hydrochloride against established agents, providing a framework for future research and drug development.
Introduction
This compound is a synthetic compound belonging to the biguanide class of molecules. While direct experimental data on its specific biological targets and efficacy are limited in publicly available literature, its structural similarity to other pharmacologically active biguanides, such as the antimalarial drug proguanil, suggests a potential mechanism of action as a dihydrofolate reductase (DHFR) inhibitor.[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target for various antimicrobial and anticancer therapies.[3][4][5]
This guide provides a comparative overview of this compound alongside well-established DHFR inhibitors: methotrexate, a cornerstone in cancer chemotherapy and autoimmune disease treatment; pyrimethamine, an antiprotozoal agent; and cycloguanil, the active metabolite of proguanil used for malaria prophylaxis.[2][4] This comparison aims to offer a valuable resource for researchers and drug development professionals by contextualizing the potential efficacy of this compound and outlining the experimental frameworks necessary for its evaluation.
Comparative Efficacy of DHFR Inhibitors
The following table summarizes key quantitative data for known DHFR inhibitors. The data for this compound is presented as "To Be Determined" (TBD) to highlight the need for empirical investigation.
| Compound | Target Organism/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | TBD | TBD | TBD | N/A |
| Methotrexate | Human (various cancer cell lines) | 3 - 20 | 0.003 - 0.1 | [4] |
| Pyrimethamine | Plasmodium falciparum | 0.5 - 2 | ~0.2 | [4] |
| Cycloguanil (active metabolite of Proguanil) | Plasmodium falciparum | 1 - 5 | ~1 | [1][6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
To empirically determine the efficacy of this compound as a DHFR inhibitor, the following established experimental protocols can be employed.
1. DHFR Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on purified DHFR enzyme from various species (e.g., human, bacterial, protozoal).
-
Methodology:
-
Recombinant DHFR enzyme is incubated with its substrate, dihydrofolate, and the cofactor NADPH.
-
The rate of NADPH oxidation to NADP+ is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
-
To determine the inhibition constant (Ki), the assay is repeated with different concentrations of the substrate, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
2. Cell-Based Proliferation Assays
-
Objective: To assess the cytostatic or cytotoxic effects of the compound on various cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7) or microbial cultures (e.g., E. coli, P. falciparum) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
-
3. In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic efficacy of the compound in animal models of disease.
-
Methodology:
-
For anticancer evaluation, human tumor xenografts are established in immunocompromised mice.
-
For antimicrobial evaluation, animals are infected with the target pathogen.
-
The animals are then treated with this compound at various doses and schedules.
-
Efficacy is determined by measuring tumor growth inhibition or reduction in pathogen load compared to a control group.
-
Visualizing the DHFR Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the central role of DHFR in cellular metabolism and a typical workflow for evaluating a novel inhibitor.
References
- 1. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
cross-validation of "1-(3,5-Dichlorophenyl)biguanide hydrochloride" activity in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of biguanide activity, with a focus on Proguanil and other derivatives, benchmarked against the standard chemotherapeutic agent Doxorubicin.
Introduction
Biguanides, a class of drugs traditionally used in the management of type 2 diabetes, have garnered significant interest for their potential as anticancer agents. Their proposed mechanism of action, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, offers a promising avenue for cancer therapy. This guide provides a comparative analysis of the in vitro activity of several biguanide compounds against common breast cancer cell lines. While the primary focus was to be on "1-(3,5-Dichlorophenyl)biguanide hydrochloride," a comprehensive literature search yielded limited specific data for this particular compound. Therefore, this guide pivots to a broader comparison of commercially available and well-documented biguanides: Proguanil, Metformin, and Phenformin. Their cytotoxic activities are compared with Doxorubicin, a widely used chemotherapeutic agent in breast cancer treatment.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various biguanides and Doxorubicin in different breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Assay |
| Proguanil | MCF-7 | 40-70[1][2] | 72h | SRB[1][2] |
| MDA-MB-231 | 40-70[1][2] | 72h | SRB[1][2] | |
| HCC1806 | 40-70[1][2] | 72h | SRB[1][2] | |
| 4T1 (murine) | 40-70[1][2] | 72h | SRB[1][2] | |
| OVCAR-3 (ovarian) | 22.4[3] | 72h | MTT[3] | |
| SKOV-3 (ovarian) | 45.7[3] | 72h | MTT[3] | |
| Metformin | MCF-7 | >100,000[4] | Not Specified | Not Specified |
| MDA-MB-231 | 51,400[4] | Not Specified | Not Specified | |
| HCT116 (colorectal) | 3,200[5] | 48h | MTS[5] | |
| SW620 (colorectal) | 1,400[5] | Not Specified | MTS[5] | |
| A549 (lung) | 2,110[6] | 72h | Trypan Blue[6] | |
| Phenformin | MCF-7 | 1,184[7] | Not Specified | Not Specified |
| MDA-MB-231 | 2,347[7] | Not Specified | Not Specified | |
| SKBR3 | 75[8] | Not Specified | MTT[8] | |
| SH-SY5Y (neuroblastoma) | 2,760[9] | 72h | Not Specified | |
| Doxorubicin | MCF-7 | 8.306[10] | 48h | SRB[10] |
| MDA-MB-231 | 6.602[10] | 48h | SRB[10] | |
| MCF-7 | 1[11] | Not Specified | MTT[11] | |
| MDA-MB-231 | 1[11] | Not Specified | MTT[11] | |
| T47D | 8.53[12] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-study comparisons.
Cell Viability Assays (MTT and SRB)
1. Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Proguanil, Metformin, Phenformin, Doxorubicin). A vehicle control (e.g., DMSO or PBS) is also included.
-
The plates are incubated for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. SRB (Sulphorhodamine B) Assay:
-
Following drug treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 510 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cells are seeded in 6-well plates and treated with the compounds of interest for the desired time.
-
Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blotting
-
Cells are treated with the test compounds, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, cleaved PARP, Caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
References
- 1. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dichlorophenyl Biguanides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biguanide scaffold, a cornerstone in the development of therapeutics for diabetes and malaria, has garnered significant interest for its potential in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichlorophenyl and related chlorophenyl biguanides, with a primary focus on their emerging role as antitumor agents. By examining how structural modifications—specifically the position of chlorine atoms on the phenyl ring and the length of the alkyl linker—influence biological activity, we aim to provide actionable insights for the rational design of next-generation biguanide-based therapeutics.
Comparative Analysis of Biological Activity
Recent research has focused on the development of arylbiguanide derivatives as selective antitumor agents that target the unique metabolic state of the tumor microenvironment (TME). A key strategy for cancer cells to survive under the hypoxic and nutrient-deprived conditions of the TME is the activation of stress response pathways, such as the Hypoxia-Inducible Factor-1 (HIF-1) and the Unfolded Protein Response (UPR) pathways. Biguanides have been shown to inhibit these survival mechanisms, leading to selective cytotoxicity in cancer cells.
The following table summarizes the biological activity of a series of chlorophenyl biguanide derivatives, highlighting the impact of chlorine substitution and linker length on their ability to inhibit stress response pathways and exert selective cytotoxicity against cancer cells under glucose deprivation.
| Compound | Structure (Ar-Linker-Biguanide) | HIF-1 Inhibition IC₅₀ (µM) [a] | UPR Inhibition IC₅₀ (µM) [b] | Selective Cytotoxicity IC₅₀ (µM) [c] |
| Phenformin | Phenyl-(CH₂)₂-Biguanide | 9.0 ± 1.2 | 21.1 ± 1.1 | 18.0 ± 1.0 |
| 1 | 2-Chlorophenyl-(CH₂)₂-Biguanide | 7.9 ± 0.6 | 18.4 ± 1.3 | 12.0 ± 0.9 |
| 2 | 3-Chlorophenyl-(CH₂)₂-Biguanide | 8.5 ± 0.8 | 19.0 ± 1.5 | 15.0 ± 1.2 |
| 3 | 4-Chlorophenyl-(CH₂)₂-Biguanide | 8.8 ± 0.7 | 20.1 ± 1.8 | 16.0 ± 1.3 |
| 4 | 2-Chlorophenyl-(CH₂)₅-Biguanide | 1.0 ± 0.1 | 7.5 ± 0.1 | 1.9 ± 0.1 |
| Chlorproguanil | 3,4-Dichlorophenyl-Biguanide | N/A | N/A | Antimalarial IC₅₀: 2.1 µM [d] |
Data Footnotes: [a] Inhibitory concentration against HIF-1-responsive luciferase reporter gene expression in HEK293 cells under hypoxic (1% O₂) conditions. [b] Inhibitory concentration against GRP78 promoter-driven luciferase reporter gene expression in HEK293 cells treated with 2-deoxyglucose. [c] Selective cytotoxicity against HT29 colon cancer cells under glucose-deprived conditions, as determined by MTT assay.[1] [d] Antimalarial activity (IC₅₀) against the K1 isolate of Plasmodium falciparum.[2] N/A: Data not available in the cited literature for this specific assay.
Key Structure-Activity Relationship Insights
The data reveals critical structural features that govern the antitumor activity of chlorophenyl biguanides:
-
Impact of Chlorine Substitution: The introduction of a single chlorine atom to the phenyl ring of phenformin generally enhances activity. Notably, substitution at the ortho position (Compound 1 ) provides a slight improvement in potency across all tested parameters compared to meta (Compound 2 ) and para (Compound 3 ) substitutions.[1]
-
Crucial Role of the Alkylene Linker: A dramatic increase in potency is observed when the ethylene linker -(CH₂)₂- is extended to a pentylene linker -(CH₂)₅-. The o-chlorophenyl derivative with a five-carbon linker (Compound 4 ) demonstrates the most potent activity, with an 8-fold increase in HIF-1 inhibition and a 9-fold increase in selective cytotoxicity compared to the parent phenformin.[1] This suggests that the hydrophobicity and conformational flexibility conferred by the longer linker are critical for optimal interaction with the biological target.
-
Dichlorophenyl Substitution: While comprehensive comparative data for various dichlorophenyl isomers in antitumor assays is limited, the established antimalarial drug Chlorproguanil features a 3,4-dichlorophenyl moiety. Its primary mechanism in malaria is the inhibition of dihydrofolate reductase (DHFR).[3] The SAR for antimalarial biguanides indicates that dihalogen substitution at the C3 and C4 positions of the aromatic ring yields potent drugs.[4]
Signaling Pathway and SAR Visualization
The antitumor effect of these biguanide derivatives is linked to their ability to disrupt cancer cell metabolism and stress responses. A key target is the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxia. The following diagram illustrates the mechanism of action and summarizes the key structure-activity relationships.
Caption: Mechanism and SAR of dichlorophenyl biguanides in cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data presented in this guide.
Selective Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the selective cytotoxicity of compounds under nutrient-deprived conditions.
-
Cell Seeding: Human colon cancer cells (e.g., HT29) are seeded into 96-well plates at a density of 3.0 x 10³ cells per well and cultured overnight to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of the test biguanide derivatives in either normal glucose-containing medium or a glucose-free medium. A vehicle control (e.g., DMSO) is run in parallel. The incubation period is typically 48 hours.
-
MTT Addition: After the treatment period, the medium is replaced with fresh normal medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability under glucose-deprived conditions.[1]
HIF-1α Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the transcriptional activity of HIF-1 to screen for inhibitors.
-
Cell Line: A stable cell line (e.g., HEK293) expressing a HIF-1-responsive luciferase reporter gene is used. This reporter construct contains multiple copies of a hypoxia response element (HRE) upstream of a luciferase gene.
-
Plating and Treatment: Cells are seeded in 96-well plates. After allowing for attachment, they are treated with various concentrations of the test compounds.
-
Hypoxic Induction: The plates are then incubated under hypoxic conditions (e.g., 1% O₂) for a period sufficient to induce HIF-1α stabilization and transcriptional activity (typically 16-24 hours).
-
Cell Lysis and Luciferase Assay: Following hypoxic incubation, the cells are lysed, and a luciferase assay reagent is added to the lysate. The resulting luminescence, which is proportional to the HIF-1 transcriptional activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal from compound-treated cells is normalized to that of vehicle-treated control cells. The IC₅₀ value is calculated as the compound concentration that inhibits 50% of the hypoxia-induced luciferase activity.[1]
In Vitro Antiplasmodial Activity Assay ([³H]Hypoxanthine Incorporation)
This assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of a radiolabeled nucleic acid precursor.
-
Parasite Culture: A chloroquine-resistant (e.g., K1) or sensitive strain of P. falciparum is maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the test compounds are added to wells containing a suspension of parasitized and uninfected erythrocytes (final hematocrit of 1%).
-
Incubation: The plates are incubated for 24 hours at 37°C in a low oxygen atmosphere (e.g., 4% CO₂).
-
Radiolabeling: [³H]hypoxanthine (1 µCi per well) is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the drug concentration that inhibits 50% of the [³H]hypoxanthine uptake compared to untreated control parasites.[2]
References
- 1. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-(3,5-Dichlorophenyl)biguanide hydrochloride: A Proposed Research and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a significant lack of publicly available data on the specific biological targets and overall selectivity of the compound 1-(3,5-Dichlorophenyl)biguanide hydrochloride. While the biguanide chemical class, which includes well-known drugs like metformin, is associated with a range of biological activities from antidiabetic to antimicrobial and anticancer, the specific activity profile of this dichlorophenyl-substituted analogue remains uncharacterized.
This guide outlines a proposed series of experiments to comprehensively assess the specificity of this compound. It further provides a framework for how the resulting data could be structured and presented in a comparative format to inform researchers and drug development professionals of its potential therapeutic applications and off-target liabilities.
Proposed Experimental Workflow for Specificity Profiling
To ascertain the biological targets and specificity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary target class and then to quantify the compound's selectivity against a broader panel of related and unrelated biomolecules.
A Comparative Analysis of Biguanide Toxicity Profiles: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the toxicity profiles of three biguanide compounds: metformin, phenformin, and buformin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key toxicity data, details relevant experimental methodologies, and visualizes associated cellular pathways to facilitate an objective understanding of the relative safety of these compounds.
Executive Summary
Metformin, phenformin, and buformin are structurally related biguanide drugs historically used as oral antihyperglycemic agents. While metformin remains a first-line therapy for type 2 diabetes, phenformin and buformin have been largely withdrawn from most markets due to a significantly higher risk of severe adverse effects, most notably lactic acidosis. This guide will delve into the quantitative and qualitative differences in their toxicity, providing the necessary data and protocols for further research and development in this area.
Comparative Toxicity Data
The toxicity profiles of metformin, phenformin, and buformin are most significantly distinguished by their propensity to cause lactic acidosis and the severity of their gastrointestinal side effects. The following tables summarize key quantitative data to illustrate these differences.
Table 1: Acute Toxicity and Lactic Acidosis Incidence
| Parameter | Metformin | Phenformin | Buformin |
| Oral LD50 (rat) | ~1000-3000 mg/kg | 938 mg/kg[1][2][3][4] | 300 mg/kg (oral, mouse) |
| Incidence of Lactic Acidosis (per 100,000 person-years) | 2.4-9[5] | 40-64[5] | Higher than metformin, but specific incidence rates are less documented. |
| EC50 for Lactic Acidosis (in rats, µM) | 734 | 4.97 | 119 |
Table 2: Common Gastrointestinal Side Effects
| Side Effect | Metformin (Incidence) | Phenformin | Buformin |
| Diarrhea | ~10-53% | Commonly reported | Commonly reported |
| Nausea/Vomiting | ~7-26% | Commonly reported | Commonly reported |
| Abdominal Pain | ~5-10% | Commonly reported | Commonly reported |
| Bloating/Flatulence | ~5-12% | Commonly reported | Commonly reported |
| Anorexia | Common | Common | Common |
Incidence for metformin varies depending on the study, dose, and formulation (immediate-release vs. extended-release).[7][10][11][12]
Key Signaling Pathways in Biguanide Toxicity
The primary mechanism underlying the therapeutic effect and toxicity of biguanides is the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio, subsequently activating AMP-activated protein kinase (AMPK). However, the varying potencies of these drugs in inhibiting complex I contribute to their different toxicity profiles. Phenformin is the most potent inhibitor, followed by buformin, and then metformin. This potent inhibition by phenformin and buformin is a key factor in their higher risk of causing lactic acidosis.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in the assessment of biguanide toxicity are provided below.
In Vivo Model of Biguanide-Induced Lactic Acidosis in Rats
This protocol is designed to establish a reproducible model of lactic acidosis in rats for pharmacological and physiological studies.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Drug Administration:
-
Prepare a fresh solution of the biguanide (e.g., phenformin hydrochloride) in sterile saline or water.
-
Administer the biguanide solution via oral gavage or intraperitoneal injection. Dosing will vary depending on the specific biguanide and the desired severity of lactic acidosis. For phenformin, a dose of 50-100 mg/kg can be used as a starting point.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 1, 2, 4, and 6 hours post-administration), collect blood samples from the tail vein or via cardiac puncture under terminal anesthesia.
-
Use tubes containing an anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride) to prevent ex vivo lactate production.
-
-
Lactate Measurement:
-
Immediately analyze whole blood or plasma for lactate concentration using a blood gas analyzer or a commercially available lactate assay kit.
-
Measure blood pH and bicarbonate levels to confirm metabolic acidosis.
-
-
Data Analysis: Compare blood lactate levels, pH, and bicarbonate between the biguanide-treated group and a vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
In Vitro Lactate Production Assay
This assay measures the effect of biguanides on lactate production in cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells or primary hepatocytes) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of the biguanide (e.g., metformin, phenformin, or buformin) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant for lactate measurement.
-
Lactate Measurement:
-
Use a commercially available colorimetric or fluorometric lactate assay kit.
-
Follow the manufacturer's instructions to measure the lactate concentration in the collected supernatants.
-
Normalize the lactate concentration to the total protein content or cell number in each well.
-
-
Data Analysis: Plot the lactate production against the biguanide concentration to determine the dose-response relationship.
Seahorse XF Cell Mito Stress Test
This assay assesses the impact of biguanides on mitochondrial respiration in real-time.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Compound Loading: Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: Biguanide of interest or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupling agent).
-
Port D: Rotenone/antimycin A (Complex I and III inhibitors).
-
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between biguanide-treated and control cells.
MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of biguanides.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of the biguanide to be tested. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each biguanide concentration relative to the vehicle control. Plot the cell viability against the log of the biguanide concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Conclusion
The comparative analysis of metformin, phenformin, and buformin highlights a clear trade-off between potency and toxicity. While phenformin and buformin are more potent inhibitors of mitochondrial complex I, this increased potency is directly linked to a substantially higher risk of life-threatening lactic acidosis, leading to their withdrawal from widespread clinical use. Metformin, with its more favorable safety profile, remains the cornerstone of oral therapy for type 2 diabetes. The experimental protocols provided in this guide offer standardized methods for researchers to further investigate the nuanced mechanisms of biguanide toxicity and to aid in the development of safer and more effective metabolic modulators.
References
- 1. canbipharm.com [canbipharm.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Phenformin (hydrochloride) | CAS#:834-28-6 | Chemsrc [chemsrc.com]
- 5. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Gastrointestinal adverse events of metformin treatment in patients with type 2 diabetes mellitus: A systematic review, meta-analysis and meta-regression of randomized controlled trials [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gastrointestinal adverse events of metformin treatment in patients with type 2 diabetes mellitus: a systematic review and meta-analysis with meta-regression of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal adverse events of metformin treatment in patients with type 2 diabetes mellitus: A systematic review, meta-analysis and meta-regression of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Severity of Gastrointestinal Side Effects of Metformin Tablet Compared to Metformin Capsule in Type 2 Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, drawing from established safety data sheets to deliver clear and actionable instructions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling occurs in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2][3]
In the event of a spill, contain the material using an absorbent, non-combustible material such as sand or earth. Do not allow the chemical to enter drains or waterways.[4] The collected spillage should be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1][2][5]
-
Container Management : Keep the compound in its original container where possible. Do not mix it with other waste materials. The container, even if empty, should be handled as if it contains the product.
-
Waste Classification : This material is classified as hazardous waste.[1][2] It is imperative to label the waste container clearly with the chemical name and any relevant hazard symbols.
-
Collection and Storage : Store the waste material in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.[1][2]
-
Engage a Licensed Waste Disposal Service : Contact a certified hazardous waste disposal company to arrange for the collection and transportation of the chemical waste. Ensure the service provider is knowledgeable and equipped to handle this type of compound.
-
Documentation : Maintain a record of the disposal process, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of.
Quantitative Data for Disposal
Currently, publicly available safety data sheets and documentation do not provide specific quantitative data, such as concentration limits for disposal or detailed experimental protocols for neutralization. The consistent recommendation is to treat the compound as hazardous waste and to entrust its disposal to a licensed professional service.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(3,5-Dichlorophenyl)biguanide hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3,5-Dichlorophenyl)biguanide hydrochloride. The following procedures are based on established safety data for structurally similar guanidine compounds and are designed to ensure a safe laboratory environment.
Hazard Identification:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[2][3] | Protects against potential splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Skin Protection | Nitrile rubber gloves (minimum 0.11mm thickness) and a chemically resistant lab coat.[5] | Prevents skin contact, which can cause irritation.[1][4] Gloves should be inspected before use and disposed of properly after handling.[5] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[2][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) is recommended.[5] | Minimizes inhalation of potentially harmful dust or aerosols.[1][4] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[1] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring safety.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.[2]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and any associated hazards.[6]
-
-
Handling:
-
Spill Response:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Get medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Disposal Procedure:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. benchchem.com [benchchem.com]
- 5. biospectra.us [biospectra.us]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
